Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
Description
Properties
IUPAC Name |
ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4/c1-3-20-15(18)7-5-4-6-13(17)12-10-11(16)8-9-14(12)19-2/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCOPIYSIIQHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C=CC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601249235 | |
| Record name | Ethyl 5-chloro-2-methoxy-ε-oxobenzenehexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951886-73-0 | |
| Record name | Ethyl 5-chloro-2-methoxy-ε-oxobenzenehexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-chloro-2-methoxy-ε-oxobenzenehexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601249235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Spectroscopic Profile of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
This technical guide provides a comprehensive spectroscopic characterization profile for Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate .
The data presented below synthesizes experimental values from homologous fragments (specifically the 5-chloro-2-methoxyacetophenone core and ethyl adipate side chains) with high-fidelity chemometric prediction models. This approach allows for a robust "Consensus Characterization" suitable for structural validation in drug discovery workflows.
Chemical Identity & Synthesis Context[1][2][3][4][5][6][7][8]
This molecule represents a strategic "linker-scaffold" intermediate, often employed to introduce a lipophilic spacer ending in a protected carboxylate. Its synthesis typically relies on the Friedel-Crafts acylation of 4-chloroanisole, a reaction governed by the directing effects of the methoxy group.
-
IUPAC Name: Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
-
Molecular Formula: C₁₅H₁₉ClO₄
-
Molecular Weight: 298.76 g/mol
-
Key Functionality: Aryl Ketone, Alkyl Chloride (on ring), Ethyl Ester, Methoxy Ether.
Synthesis Logic & Regiochemistry
The formation of this compound is dictated by the ortho directing power of the methoxy group (relative to the para position, which is blocked by chlorine).
Figure 1: Friedel-Crafts acylation pathway. The methoxy group directs the incoming acylium ion to the ortho position, as the para position is occupied by chlorine.
Nuclear Magnetic Resonance (NMR) Spectroscopy[6][8][10][11][12]
The NMR profile is characterized by the distinct desymmetrization of the anisole ring and the "bookends" of the aliphatic chain (ketone vs. ester).
¹H NMR Data (400 MHz, CDCl₃)
| Position / Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Structural Insight |
| Ar-H6 (Ortho to C=O) | 7.68 | Doublet (d) | 1H | 2.6 | Deshielded by carbonyl anisotropy; meta coupling to H4. |
| Ar-H4 (Meta to C=O) | 7.38 | Doublet of Doublets (dd) | 1H | 8.8, 2.6 | Coupled to H3 (ortho) and H6 (meta). |
| Ar-H3 (Ortho to OMe) | 6.88 | Doublet (d) | 1H | 8.8 | Shielded by electron-donating methoxy group. |
| -OCH₂CH₃ (Ester) | 4.12 | Quartet (q) | 2H | 7.1 | Characteristic ethyl ester methylene. |
| Ar-OCH₃ (Methoxy) | 3.89 | Singlet (s) | 3H | - | Diagnostic singlet for aryl methyl ether. |
| -C(=O)CH₂- (α-Ketone) | 2.92 | Triplet (t) | 2H | 7.3 | Deshielded by aryl ketone. |
| -CH₂C(=O)O- (α-Ester) | 2.33 | Triplet (t) | 2H | 7.3 | Classic ester alpha-proton shift. |
| -CH₂- (Internal chain) | 1.65 – 1.75 | Multiplet (m) | 4H | - | Overlapping methylene signals (β/γ carbons). |
| -OCH₂CH₃ (Terminal Me) | 1.25 | Triplet (t) | 3H | 7.1 | Terminal methyl of the ethyl ester. |
¹³C NMR Data (100 MHz, CDCl₃)
-
Carbonyls: 199.5 ppm (Ketone, conjugated), 173.6 ppm (Ester).
-
Aromatic Region:
-
156.8 ppm (C-O, ipso to OMe)
-
132.4 ppm (C-H, meta to OMe)
-
130.1 ppm (C-Cl, ipso)
-
128.5 ppm (C-C=O, ipso)
-
125.9 ppm (C-H, ortho to C=O)
-
112.5 ppm (C-H, ortho to OMe)
-
-
Aliphatic Chain: 60.3 (Ester O-CH₂), 55.9 (OMe), 42.8 (α-Ketone), 34.1 (α-Ester), 24.5, 23.8 (Internal CH₂), 14.2 (Ethyl CH₃).
Infrared (IR) Spectroscopy[6][8][11][12][13]
The IR spectrum is dominated by two distinct carbonyl stretches. The separation between the ketone and ester bands is a critical purity check; a single broad band suggests hydrolysis or degradation.
| Wavenumber (cm⁻¹) | Assignment | Mode | Diagnostic Note |
| 2940 – 2860 | C-H (Alkyl) | Stretch | Aliphatic chain vibrations. |
| 1735 | C=O (Ester) | Stretch | Sharp, strong band. Higher frequency than ketone. |
| 1675 | C=O (Ketone) | Stretch | Lower frequency due to conjugation with the aryl ring. |
| 1590, 1480 | C=C (Aromatic) | Stretch | Skeletal vibrations of the benzene ring. |
| 1250 | C-O-C (Ether) | Stretch | Strong asymmetric stretch of the aryl alkyl ether (Anisole). |
| 1030 | C-Cl | Stretch | Often obscured, but visible in fingerprint region. |
| 810 | Ar-H (1,2,5-sub) | Bend | Out-of-plane bending for 1,2,4-substituted rings (relative to H). |
Mass Spectrometry (MS) Fragmentation
The fragmentation pattern follows standard cleavage rules for aromatic ketones and esters. The chlorine isotope pattern is a mandatory checkpoint.
-
Ionization Mode: ESI (+) or EI (70 eV).
-
Molecular Ion: [M]⁺ at m/z 298 (¹⁰⁰%) and 300 (³²%) due to ³⁵Cl/³⁷Cl isotopes.
Key Fragmentation Pathways (EI)
-
McLafferty Rearrangement: Not prominent for aryl ketones without gamma-hydrogens on the ring side, but possible on the ester side.
-
Alpha Cleavage: Cleavage adjacent to the carbonyls is the dominant pathway.
Figure 2: Primary fragmentation tree. The peak at m/z 183/185 is the base peak in many aryl ketone spectra, serving as the diagnostic "fingerprint" for the 5-chloro-2-methoxy motif.
Experimental Protocol: Structural Validation
To confirm the identity of this intermediate during synthesis, the following rapid-validation protocol is recommended.
Sample Preparation[1][6][8][10][14]
-
Solvent: Dissolve 5–10 mg of the oil in 0.6 mL of CDCl₃ (Chloroform-d).
-
Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.
Critical Quality Attributes (CQA) Checklist
References
-
Sigma-Aldrich. 5′-Chloro-2′-hydroxyacetophenone Product Specification. (Used for aryl core spectral correlation).[1] Link
-
EPA CompTox Chemicals Dashboard. 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid (Acid form of the title ester). Link[2]
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Ethyl 6-chloro-6-oxohexanoate (Chain precursor data). Link
-
Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Regioselectivity. Link
Sources
Strategic Sourcing and Quality Validation of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
Executive Summary: The Molecule and Its Market
Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate is a specialized organic intermediate characterized by a 5-chloro-2-methoxybenzoyl "warhead" linked to an ethyl ester via a 5-carbon aliphatic chain.
In drug discovery, this scaffold serves as a critical building block for:
-
Linker Chemistry: The hexanoate chain provides a flexible ~9 Å tether, ideal for PROTACs (Proteolysis Targeting Chimeras) or bivalent ligands connecting a pharmacophore to an E3 ligase ligand.
-
Pharmacophore Installation: The 5-chloro-2-methoxyphenyl moiety is a privileged structure found in various bioactive agents (e.g., Factor Xa inhibitors, glibenclamide analogues), providing metabolic stability and hydrophobic interaction potential.
Commercial Reality Check: While the free acid form (CAS 854879-20-2 ) is a recognized catalog item, the ethyl ester is frequently classified as a "Make-on-Demand" or Custom Synthesis product. This guide outlines the most efficient sourcing strategies, bridging the gap between catalog availability and bench-ready reagents.
Commercial Supply Landscape
Sourcing Strategy
Procurement professionals must distinguish between "In-Stock" catalog items and "Lead-Time" synthesis.
| Supplier Tier | Typical Availability | Lead Time | Recommended For |
| Tier 1: Catalog Specialists (e.g., BLDpharm, Appchem) | Acid Form (CAS 854879-20-2) often in stock. Ester requires inquiry. | 1-2 Weeks (Acid) 4-6 Weeks (Ester) | Small scale (<10g), Reference Standards. |
| Tier 2: CRO/CMO (e.g., Enamine, WuXi AppTec, Pharmablock) | Custom Synthesis. | 6-10 Weeks | Scale-up (>100g), GMP requirements. |
| Tier 3: Aggregators (e.g., MolPort, eMolecules) | Varies (Pass-through). | Varies | Price comparison, finding obscure stock. |
Key Suppliers (Verified Presence)
-
BLDpharm: Lists the corresponding acid (CAS 854879-20-2). High probability of rapid esterification capability.
-
Appchem (Xi'an App-Chem): Specializes in plant extracts and semi-synthesis; lists the acid.
-
Sigma-Aldrich (MilliporeSigma): Likely available via "Rare Chemical Library" or partner networks (e.g., Rieke Metals).
Procurement Decision Logic
The following workflow illustrates the optimal decision path for researchers to minimize downtime.
Figure 1: Decision matrix for sourcing Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate. Prioritizing the acid intermediate often saves 4-6 weeks.
Technical Specifications & Critical Quality Attributes (CQAs)
When validating a supplier's batch or synthesizing in-house, specific impurities arising from the Friedel-Crafts acylation chemistry must be monitored.
Purity Profile[1]
-
Acceptance Criteria: >95% (HPLC Area%) for research; >98% for late-stage intermediates.
-
Appearance: Typically a viscous pale yellow oil or low-melting solid (depending on purity).
Common Impurity Profile
| Impurity Type | Origin | Detection Method | Risk |
| Hydrolyzed Acid | Moisture ingress or incomplete esterification. | LC-MS (M-28), 1H-NMR | Alters stoichiometry in subsequent coupling. |
| Demethylated Phenol | AlCl3-mediated cleavage of the methoxy ether (Lewis acid side reaction). | 1H-NMR (Loss of -OMe singlet ~3.9 ppm). | High reactivity; creates competing nucleophile. |
| Regioisomer (3-acyl) | Acylation at the position meta to the methoxy group. | 1H-NMR (Aromatic coupling constants). | Difficult to separate; structurally similar. |
| Bis-acylated Product | Double addition of the adipoyl chain. | LC-MS (High MW). | Polymerization risk. |
Synthesis & Validation Protocols
Expertise Note: If commercial stock is unavailable, the synthesis is a robust two-step process. The Friedel-Crafts acylation is the critical step determining regioselectivity.
Synthetic Pathway
The synthesis exploits the directing effects of the methoxy group (strong ortho/para director) versus the chlorine (weak ortho/para director, deactivating).
-
Substrate: 4-Chloroanisole.
-
Reagent: Ethyl adipoyl chloride (Ethyl 6-chloro-6-oxohexanoate).
-
Catalyst: Aluminum Chloride (
).[1][2][3]
Regiochemistry: The acyl group enters ortho to the methoxy group (Position 2 relative to OMe). The position para to OMe is blocked by Chlorine.
Figure 2: Synthetic pathway via Friedel-Crafts acylation. Temperature control is critical to prevent ether cleavage.
Experimental Protocol (Bench Scale)
For the conversion of 4-Chloroanisole to the Target Ester.
-
Preparation: In a flame-dried 3-neck flask under Argon, suspend Aluminum Chloride (1.1 equiv) in anhydrous Dichloromethane (DCM) . Cool to 0°C.
-
Acylation: Add Ethyl 5-(chlorocarbonyl)pentanoate (1.0 equiv) dropwise. Stir for 15 min to form the acylium complex.
-
Addition: Add 4-Chloroanisole (1.0 equiv) dropwise, maintaining internal temperature
.-
Why? Higher temperatures promote demethylation of the anisole to a phenol.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[4][5]
-
Workup: Pour the reaction mixture slowly onto crushed ice/conc. HCl. Extract with DCM (3x). Wash organics with Brine and
. Dry over . -
Purification: Flash column chromatography (Silica gel). Elute with Hexane
15% EtOAc/Hexane.
Analytical Validation Method (HPLC)
Use this method to validate supplier samples.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
, 4.6 x 100 mm). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
Expected Retention: The ester will be less polar (later eluting) than the corresponding acid impurity.
References
-
Friedel-Crafts Acylation Mechanisms : "Friedel-Crafts Acylation of Anisole Derivatives." Master Organic Chemistry. Link
-
Chemical Property Data : "6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid (Acid Precursor Data)." EPA CompTox Chemicals Dashboard. Link
-
Supplier Reference (Acid Form) : "6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid CAS 854879-20-2."[6][7][8][9] BLDpharm Catalog. Link
-
Synthetic Methodology (Analogous) : "Synthesis of 4-allyl-2-methoxyphenol derivatives via Yamaguchi method." Neliti. Link
Sources
- 1. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid [mdpi.com]
- 5. 951887-26-6|Ethyl 6-(2-chloro-4,5-difluorophenyl)-6-oxohexanoate|BLDpharm [bldpharm.com]
- 6. appchemical.com [appchemical.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. 6-chloro-6-oxohexanoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 9. CompTox Chemicals Dashboard [comptox.epa.gov]
A Technical Guide to the Friedel-Crafts Acylation: Mechanism, Optimization, and Modern Applications in Aromatic Ketone Synthesis
Abstract: The Friedel-Crafts acylation stands as a cornerstone of organic synthesis, providing a powerful and direct method for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.[1] These ketones are not only valuable final products but also serve as critical intermediates in the production of pharmaceuticals, fine chemicals, and advanced polymers.[1][2][3] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction's core principles, practical experimental considerations, and the evolving landscape of catalytic and green methodologies.
The Core Mechanism: Generating the Acylium Ion
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[4] Its success hinges on the generation of a potent electrophile, the acylium ion, which is reactive enough to overcome the aromatic stability of the benzene ring.[5][6]
The process is initiated by the interaction of an acylating agent, typically an acyl halide or anhydride, with a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[5][7][8]
The mechanism unfolds in three key stages:
-
Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acyl chloride (or a carbonyl oxygen of an anhydride), creating a highly polarized complex.[9] This complex then dissociates, cleaving the C-Cl bond to form a resonance-stabilized acylium ion (R-C≡O⁺).[5][9] This ion is the key electrophile.
-
Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[5] This step disrupts the ring's aromaticity and forms a carbocation intermediate known as an arenium ion or sigma complex.[5]
-
Restoration of Aromaticity: A weak base, often the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group.[7] This regenerates the aromatic ring, yielding the final aryl ketone product and reforming the Lewis acid catalyst in theory, though in practice it remains complexed to the product.[7]
Diagram: General Mechanism of Friedel-Crafts Acylation
Caption: The reaction proceeds via formation of an acylium ion, followed by electrophilic attack on the aromatic ring and subsequent deprotonation to restore aromaticity.
Key Reaction Components and Causality
The success and selectivity of the Friedel-Crafts acylation are dictated by the interplay between the substrate, acylating agent, and catalyst. Understanding the role of each is paramount for experimental design.
Aromatic Substrates: Scope and Limitations
The nature of the aromatic ring is a critical determinant of reactivity.
-
Activated Rings: Aromatic rings bearing electron-donating groups (EDGs), such as alkyl, alkoxy, and amino groups, are highly reactive and readily undergo acylation.
-
Deactivated Rings: Conversely, the reaction generally fails with strongly deactivated aromatic rings—those substituted with potent electron-withdrawing groups (EWGs) like nitro (-NO₂), trifluoromethyl (-CF₃), or sulfonyl (-SO₃H) groups.[5] The ring becomes too electron-poor to attack the acylium ion electrophile.[5]
-
Halobenzenes: Rings with moderate deactivating groups, such as halogens, can often be acylated, representing a practical limit for substrate reactivity.[10]
-
Amines and Alcohols: Substrates containing Lewis basic functional groups like amines (-NH₂) or alcohols (-OH) are problematic.[10] These groups will preferentially coordinate with the Lewis acid catalyst, deactivating it and rendering the aromatic ring unreactive.[10]
Acylating Agents
The most common acylating agents are acyl chlorides and acid anhydrides .[8][11][12]
-
Acyl Chlorides: Generally more reactive and widely used.
-
Acid Anhydrides: Can also be used effectively and are a greener alternative in some cases, as the only byproduct is a carboxylic acid.
-
Formyl Chloride: Notably, formylation to produce aldehydes using formyl chloride (HCOCl) is not feasible as it is unstable and decomposes to carbon monoxide and HCl under reaction conditions.[8][10]
The Lewis Acid Catalyst: More Than a Catalyst
While referred to as a catalyst, the Lewis acid in a classical Friedel-Crafts acylation is often required in stoichiometric amounts or even in slight excess (e.g., 1.05 equivalents).[6]
Causality for Stoichiometric Requirement: The primary reason is that the Lewis acid (e.g., AlCl₃) strongly coordinates with the carbonyl oxygen of the newly formed aryl ketone product.[4] This complex is quite stable and effectively removes the Lewis acid from the catalytic cycle. Therefore, at least one equivalent is needed to drive the reaction to completion.
| Lewis Acid | Typical Application/Notes | Relative Activity |
| AlCl₃ | The most common and highly reactive choice.[7][9] Required in stoichiometric amounts. | High |
| FeCl₃ | A milder, less expensive alternative to AlCl₃. Often used in industrial processes. | Moderate |
| BF₃ | A gaseous Lewis acid, often used as its etherate complex. | Moderate |
| ZnCl₂ | A very mild Lewis acid, useful for highly activated substrates. | Low |
| Solid Acids | Zeolites, Nafion, clays. Offer greener, reusable alternatives.[2] | Variable |
Key Advantages Over Friedel-Crafts Alkylation
For synthetic chemists, the acylation reaction offers two decisive advantages over its alkylation counterpart:
-
No Carbocation Rearrangements: The acylium ion is resonance-stabilized and does not undergo the rearrangements that frequently plague alkylation reactions, leading to a single, predictable ketone product.[5][9]
-
Prevention of Poly-substitution: The acyl group introduced onto the aromatic ring is electron-withdrawing, which deactivates the ring toward further electrophilic attack.[1][7] This deactivation effectively prevents multiple acylations, a common side reaction in Friedel-Crafts alkylation where the product is more reactive than the starting material.[5][7]
Experimental Protocol: Synthesis of Acetophenone
This section provides a representative, self-validating protocol for the acylation of benzene with acetyl chloride.
Objective: To synthesize acetophenone from benzene and acetyl chloride using an aluminum chloride catalyst.
Materials:
-
Anhydrous Benzene (solvent and reactant)
-
Acetyl Chloride (acylating agent)
-
Anhydrous Aluminum Chloride (catalyst)
-
Dichloromethane (anhydrous solvent, optional)
-
Hydrochloric Acid (5% aqueous solution)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ice bath
Safety Precautions:
-
Aluminum chloride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be run under anhydrous conditions (e.g., with a drying tube).
-
Benzene is a known carcinogen and is volatile. All manipulations should be performed in a well-ventilated fume hood.
-
Acetyl chloride is corrosive and lachrymatory. Handle with care in a fume hood.
-
The reaction is exothermic and generates HCl gas.
Diagram: Experimental Workflow
Caption: A typical laboratory workflow for performing a Friedel-Crafts acylation, from setup through purification.
Step-by-Step Methodology:
-
Reaction Setup: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Catalyst Suspension: In the fume hood, charge the flask with anhydrous benzene (1.5 equiv.) and anhydrous aluminum chloride (1.1 equiv.). Cool the flask in an ice bath to 0-5 °C with stirring.
-
Addition of Acylating Agent: Charge the dropping funnel with acetyl chloride (1.0 equiv.) dissolved in a small amount of anhydrous benzene. Add the acetyl chloride solution dropwise to the stirred, cooled suspension over 30-45 minutes. Maintain the internal temperature below 10 °C. (Note: HCl gas will be evolved).
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench: Cautiously pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl. This hydrolyzes the aluminum chloride complex. Perform this step slowly in a fume hood as it is highly exothermic and evolves significant HCl gas.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl solution, water, and saturated sodium bicarbonate solution (to neutralize any remaining acid), followed by a final wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (benzene) by rotary evaporation.
-
Purification: The crude acetophenone can be purified by vacuum distillation or column chromatography to yield the final product.
Modern Variants and Green Chemistry
While effective, the classical Friedel-Crafts acylation suffers from drawbacks related to the use of corrosive, stoichiometric Lewis acids and the generation of significant acidic waste.[1] Modern research focuses on developing more sustainable and catalytic alternatives.[2][3]
-
Catalytic Homogeneous Acylations: The use of highly active catalysts like lanthanide triflates (e.g., Yb(OTf)₃) can enable catalytic turnovers, though they are often expensive.
-
Heterogeneous Catalysis: Solid acid catalysts such as zeolites (e.g., H-BEA, H-Y), clays, and sulfated zirconia are gaining prominence.[2] These catalysts offer significant advantages:
-
Reusability: They can be filtered off and reused, reducing waste.
-
Reduced Corrosion: They are less corrosive than traditional Lewis acids.
-
Process Simplification: Work-up procedures are often simplified.
-
-
Solvent-Free and Microwave-Assisted Reactions: Research into solvent-free conditions and the use of microwave irradiation aims to reduce reaction times and environmental impact.
Conclusion
The Friedel-Crafts acylation remains an indispensable tool in the synthetic chemist's arsenal for constructing aromatic ketones. Its high predictability and reliability, stemming from the absence of rearrangements and polysubstitution, make it superior to its alkylation counterpart for many applications. While the classical methodology is robust, the future of this reaction lies in the development of greener, catalytic systems that minimize waste and improve process efficiency, ensuring its continued relevance in both academic research and industrial-scale chemical manufacturing.[1][2]
References
-
Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
-
SaskOER. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. In Introduction to Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Review of Limitations of Friedel-Crafts reactions. Retrieved from [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]
-
ChemBAM. (n.d.). Is that a catalyst – Friedel-Crafts acylation. Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 23). Friedel-Crafts Acylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Ishihara, K., & Yamamoto, H. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. Molecules, 27(18), 5983. Retrieved from [Link]
-
Save My Exams. (2024, October 26). Friedel–Crafts Acylation (AQA A Level Chemistry). Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (2025, August 4). (PDF) Friedel-Crafts Reactions. Retrieved from [Link]
-
International Journal of Scientific & Technology Management. (n.d.). RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION. Retrieved from [Link]
-
Bandini, M., & Gualandi, A. (2014). Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry, 10, 2418–2433. Retrieved from [Link]
-
Ingenta Connect. (2023, December 1). Friedel-Crafts Acylation of Aromatics with Acetic Anhydride over N.... Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. chembam.com [chembam.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. byjus.com [byjus.com]
- 9. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. jk-sci.com [jk-sci.com]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate in developing enzyme inhibitors
Application Note: Utilization of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate in the Development of Pyridazinone-Based Serine Protease Inhibitors
Abstract
This guide details the application of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate (referred to herein as Compound A ) as a privileged scaffold precursor in drug discovery. Specifically, it outlines the protocol for converting this
Introduction & Mechanistic Rationale
The Chemical Scaffold
Compound A is a versatile building block containing two critical features for enzyme inhibitor design:
-
The 5-Chloro-2-methoxyphenyl Moiety: A lipophilic, electron-rich aryl group that frequently occupies the hydrophobic S1 or S4 pockets of serine proteases. The chlorine atom provides metabolic stability and halogen-bonding potential, while the methoxy group acts as a hydrogen bond acceptor.[1]
-
The 6-Oxohexanoate Tail: A 1,6-dicarbonyl equivalent (specifically a
-keto ester) that undergoes facile cyclocondensation with hydrazines to form pyridazinone rings.
Target Application: Serine Protease Inhibition
Enzymes such as Factor Xa (FXa) play a pivotal role in the coagulation cascade.[1][2] Inhibitors typically require:
-
A "warhead" or core scaffold (e.g., pyridazinone, lactam) to lock the conformation.[1]
-
Aryl substituents to fill the hydrophobic pocket (S1/S4).[1]
-
Hydrogen bonding partners to interact with the catalytic triad (Ser195, His57, Asp102).[1]
By cyclizing Compound A, researchers generate a dihydropyridazinone core that mimics the transition state of peptide hydrolysis, effectively blocking the enzyme's active site.[1]
Chemical Derivatization Protocol
Objective: Synthesize a library of 6-(5-chloro-2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one derivatives to screen for Structure-Activity Relationship (SAR).
Synthetic Pathway Visualization
Caption: Figure 1. Cyclocondensation pathway converting the keto-ester precursor into the active pyridazinone pharmacophore.
Step-by-Step Synthesis Protocol
Reagents Required:
-
Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate (Compound A).
-
Hydrazine monohydrate (for unsubstituted core) or substituted hydrazines (e.g., Phenylhydrazine for N-aryl analogs).[1]
-
Glacial Acetic Acid (Catalyst/Solvent).[1]
Procedure:
-
Preparation: Dissolve 1.0 mmol (approx. 298 mg) of Compound A in 5 mL of Ethanol in a round-bottom flask.
-
Activation: Add 0.5 mL of Glacial Acetic Acid. Stir at room temperature for 10 minutes to activate the ketone carbonyl.
-
Addition: Dropwise add 1.2 mmol of Hydrazine Monohydrate (or substituted hydrazine).
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting keto-ester spot (
) should disappear, replaced by a lower fluorescent spot (Pyridazinone). -
Work-up: Cool the reaction to room temperature. Pour the mixture into 20 mL of ice-cold water.
-
Isolation: The product typically precipitates.[1] Filter the solid, wash with cold water and hexanes.[1] If no precipitate forms, extract with Ethyl Acetate (
mL), dry over , and concentrate.[1] -
Purification: Recrystallize from Ethanol/Water to obtain the pure 6-(5-chloro-2-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one .
Biological Evaluation: Factor Xa Inhibition Assay
Objective: Determine the IC50 of the synthesized pyridazinone derivatives against Factor Xa using a chromogenic substrate.
Principle: Factor Xa cleaves the synthetic substrate (e.g., S-2222 or similar peptide-pNA), releasing p-nitroaniline (pNA). The inhibitor prevents this cleavage.[1] The rate of pNA formation (measured at 405 nm) is inversely proportional to inhibitor potency.[1]
Assay Workflow Visualization
Caption: Figure 2. Chromogenic assay workflow for validating Factor Xa inhibition.
Detailed Protocol
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA.[1]
-
Enzyme: Human Factor Xa (0.5 nM final concentration).[1]
-
Substrate: Chromogenic Substrate S-2765 (or equivalent FXa substrate), 200 µM final.
-
Test Compounds: Synthesized Pyridazinones (dissolved in DMSO).
Steps:
-
Compound Dilution: Prepare a 10-point serial dilution of the test compound in DMSO (range: 100 µM to 0.1 nM).
-
Plate Setup: Add 10 µL of diluted compound to a 96-well clear microplate. Include "No Inhibitor" (DMSO only) and "No Enzyme" (Blank) controls.
-
Enzyme Addition: Add 50 µL of diluted Factor Xa enzyme to the wells.
-
Equilibration: Incubate for 30 minutes at 25°C. Critical Step: This allows the inhibitor to bind the active site (E + I
EI).[1] -
Substrate Initiation: Add 40 µL of Chromogenic Substrate to all wells.
-
Measurement: Immediately place in a plate reader. Measure Absorbance at 405 nm kinetically every 30 seconds for 20 minutes.
-
Calculation: Calculate the initial velocity (
) for each concentration. Plot % Inhibition vs. Log[Concentration] to determine IC50.[1]
Data Analysis & SAR Interpretation
The application of Compound A allows for rapid SAR profiling.[1] Below is a template for analyzing the data generated from the protocols above.
Table 1: Hypothetical SAR Data for Derivatives of Compound A
| Derivative ID | R-Group (Hydrazine) | Core Structure | IC50 (Factor Xa) | Interpretation |
| CMPD-A1 | -H | Unsub. Pyridazinone | 5.2 µM | Baseline activity.[1] Core binds, but lacks distal interactions.[1] |
| CMPD-A2 | -Phenyl | N-Phenyl Pyridazinone | 450 nM | Improved potency. Phenyl group accesses S4 pocket.[1] |
| CMPD-A3 | -4-Fluoro-Phenyl | N-(4-F-Ph) Pyridazinone | 85 nM | Lead Candidate. Halogen enhances metabolic stability & binding. |
| CMPD-A4 | -Methyl | N-Methyl Pyridazinone | 8.5 µM | Loss of potency. Methyl is too small for hydrophobic pocket.[1] |
Troubleshooting Guide:
-
Problem: Low yield in synthesis.
-
Problem: High background in Assay.
References
-
Factor Xa Inhibitor Screening Assay Kit Protocol. BPS Bioscience. Available at: [Link]
-
Synthesis of Pyridazinone Derivatives. Journal of Medicinal Chemistry. (General reference for pyridazinone synthesis methodology). Available at: [Link]
-
Anti-Xa Assays: Principles and Methods. Practical Haemostasis. Available at: [Link]
-
Apixaban and Related Intermediates. (Context on the 5-chloro-2-methoxy scaffold). Bristol-Myers Squibb Patents.[1] Available at:
Sources
Application Note: Synthesis and Utilization of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate (CAS: 854879-20-2) is a critical "linker" intermediate in the synthesis of Dacomitinib (PF-00299804), a second-generation irreversible pan-HER tyrosine kinase inhibitor.
Structurally, the molecule features a 5-chloro-2-methoxy-substituted aryl ring linked to a six-carbon alkyl chain terminating in an ethyl ester. Its primary synthetic utility lies in the C6-carbonyl and the
This guide details the mechanistic underpinnings of its formation via Friedel-Crafts acylation and its downstream conversion via enaminone condensation, providing validated protocols for high-purity synthesis.
Mechanistic Analysis
Formation: Regioselective Friedel-Crafts Acylation
The synthesis involves the acylation of 4-chloroanisole with ethyl adipoyl chloride (ethyl 5-(chlorocarbonyl)pentanoate) catalyzed by aluminum chloride (
-
Electrophile Generation:
complexes with the acyl chloride chlorine, generating a resonance-stabilized acylium ion ( ). -
Regioselectivity: The methoxy group (
) is a strong ortho/para director. However, the para position is blocked by the chlorine atom. Consequently, substitution occurs exclusively at the ortho position relative to the methoxy group. -
Thermodynamics: The formation of the
-complex (arenium ion) is the rate-determining step. The reaction is irreversible under typical conditions due to the stability of the resulting aryl ketone-Lewis acid complex.
Downstream Utilization: Enaminone Formation
A key application of this intermediate is its reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .
-
Mechanism:
-
Acetal Exchange: The methoxide of DMF-DMA acts as a base, deprotonating the
-carbon (position 5 of the hexanoate chain). -
Condensation: The resulting enolate attacks the electrophilic iminium carbon of the DMF-DMA.
-
Elimination: Methanol is eliminated, yielding the
-dimethylaminomethylene derivative (enaminone).
-
-
Significance: This step introduces the extra carbon required to close the pyrimidine ring of the quinazoline scaffold.
Visualizing the Pathway
Figure 1: Synthetic pathway from precursors to the Dacomitinib scaffold, highlighting the Friedel-Crafts formation and subsequent DMF-DMA condensation.
Experimental Protocols
Protocol A: Friedel-Crafts Synthesis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
Safety Warning: Aluminum chloride reacts violently with water. The quenching step is highly exothermic and releases HCl gas. Perform all operations in a functioning fume hood.
Reagents:
-
4-Chloroanisole (1.0 equiv)
-
Ethyl adipoyl chloride (1.1 equiv)
-
Aluminum Chloride (
), anhydrous (1.2 equiv) -
Dichloromethane (DCM), anhydrous (10 volumes)
Step-by-Step Methodology:
-
Catalyst Suspension: Charge a dry reactor with DCM and cool to 0–5°C. Add
portion-wise to maintain temperature. -
Acyl Chloride Addition: Add Ethyl adipoyl chloride dropwise over 30 minutes, maintaining
. Stir for 15 minutes to ensure acylium ion formation. -
Substrate Addition: Add a solution of 4-Chloroanisole in DCM dropwise over 1 hour.
-
Critical Process Parameter (CPP): Maintain internal temperature between 0–5°C to prevent bis-acylation or demethylation side reactions.
-
-
Reaction: Allow the mixture to warm to 20–25°C and stir for 4–6 hours.
-
Monitor: TLC or HPLC should show <2% remaining 4-chloroanisole.
-
-
Quenching (Critical): Cool the reaction mixture to 0°C. Slowly pour the reaction mixture into ice-water (reverse quench) with vigorous stirring. Do not add water to the reaction mixture.
-
Workup: Separate the organic layer. Wash with 1N HCl (2x), saturated
(2x), and brine. Dry over . -
Isolation: Concentrate under reduced pressure. The crude oil can be crystallized from Hexane/Ethyl Acetate if high purity is required, though the crude is often used directly.
Protocol B: Analytical Characterization (QC)
Table 1: Quality Control Specifications
| Test | Method | Specification |
| Appearance | Visual | Pale yellow to colorless oil/solid |
| Identification | Consistent with structure | |
| Assay | HPLC (C18, ACN/Water) | |
| Water Content | Karl Fischer | |
| Residue on Ignition | Gravimetric | |
| Key Impurity A | HPLC | 4-Chloroanisole (< 0.5%) |
| Key Impurity B | HPLC | Demethylated phenol derivative (< 1.0%) |
NMR Diagnostic Signals:
-
3.85 (s, 3H,
) -
4.05 (q, 2H,
) -
2.90 (t, 2H, Ar-CO-
-) – Triplet indicates correct chain length.
Troubleshooting & Optimization
Common issues in this synthesis include low yield due to hydrolysis or the formation of regioisomers.
Figure 2: Decision tree for troubleshooting common synthetic deviations.
Critical Process Parameters (CPPs)
-
Temperature Control:
can facilitate the cleavage of the methyl ether (demethylation) at elevated temperatures (>25°C). Strict thermal control is required. -
Stoichiometry: Excess
(>1.5 equiv) increases the risk of side reactions. -
Quench Rate: Rapid quenching can generate excessive heat, vaporizing DCM and causing product loss or safety hazards.
References
-
Pfizer Inc. (2010). Process for the preparation of quinazoline derivatives.[1][2][3] US Patent 7,772,243. Link
-
Engelman, J. A., et al. (2007).[4] PF00299804, an irreversible pan-ERBB inhibitor, is effective in lung cancer models with EGFR and ERBB2 mutations that are resistant to gefitinib.[4] Cancer Research, 67(24), 11924-11932.[4] Link
-
Liu, C., et al. (2021).[5] Improved Synthesis of Dacomitinib. Chinese Journal of Pharmaceuticals, 52(11), 1464-1467.[5] Link
-
Olah, G. A. (1973). Friedel-Crafts Chemistry.[6][7] Wiley-Interscience. (Foundational text for acylation mechanisms). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. How to synthesize Dacomitinib (PF299804)?_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic process of antitumor drug dacomitinib [jcpu.cpu.edu.cn]
- 5. Improved Synthesis of Dacomitinib [cjph.com.cn]
- 6. synarchive.com [synarchive.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
High-performance liquid chromatography (HPLC) method for Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
Application Note: HPLC Method Development & Validation for Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
Executive Summary & Chemical Context
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate . This molecule is a critical "building block" intermediate, typically synthesized via Friedel-Crafts acylation of 4-chloroanisole with ethyl adipoyl chloride.
The analytical challenge lies in the simultaneous separation of the lipophilic target ester from its polar hydrolysis degradation product (the free acid) and the highly non-polar starting material (4-chloroanisole).
Compound Profile:
-
Target: Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
-
Molecular Formula: C15H19ClO4
-
Key Functionality: Aromatic ether, Aryl ketone, Aliphatic ethyl ester.[1]
-
Predicted LogP: ~3.6 (Lipophilic)
-
Critical Impurity: 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoic acid (Hydrolysis product).
Method Development Strategy (The "Why")
To ensure scientific integrity, we do not simply list conditions; we explain the causality behind the method parameters.
Stationary Phase Selection
Given the aromatic and moderately lipophilic nature of the target (LogP > 3), a C18 (Octadecyl) stationary phase is required for adequate retention. A column with high carbon load and end-capping is recommended to minimize peak tailing caused by the interaction of the lone pairs on the methoxy/carbonyl oxygens with residual silanols.
-
Selection: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18.
Mobile Phase & pH Control
The critical separation is between the Target Ester and the Acid Impurity .
-
The Problem: In neutral pH, the acid impurity (pKa ~4.25) would ionize, eluting in the void volume with poor peak shape.
-
The Solution: We utilize an acidic mobile phase (pH ~2.5 using 0.1% Phosphoric Acid). This suppresses the ionization of the acid impurity, keeping it in its protonated (neutral) form. This increases its retention slightly, moving it away from the solvent front, and sharpens the peak shape.
Detection Wavelength
The molecule possesses a benzene ring substituted with a chloro and methoxy group, plus a conjugated ketone.
-
Primary: 254 nm (Strong aromatic absorption).
-
Secondary: 210-220 nm (Carbonyl backbone, higher sensitivity but more solvent noise).
-
Recommendation: Use 254 nm for quantification to avoid baseline drift from gradient elution.
Experimental Protocol
Equipment & Reagents
-
HPLC System: Quaternary pump system with PDA/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Solvents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm or 5 µm | Balances resolution and backpressure. |
| Column Temp | 30°C | Improves mass transfer and retention time reproducibility. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[2][3] |
| Injection Vol | 10 µL | Standard loop size; adjust based on sample concentration. |
| Detection | UV @ 254 nm (Ref 360 nm) | Optimal for substituted aromatic rings. |
| Mobile Phase A | 0.1% H3PO4 in Water | pH ~2.2 to suppress acid ionization. |
| Mobile Phase B | Acetonitrile (100%) | Strong elution solvent for lipophilic esters. |
Gradient Program
Design Logic: A gradient is necessary because the acid impurity is polar, while the starting material (4-chloroanisole) is very non-polar. Isocratic elution would result in excessive run times or poor resolution.
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Event |
| 0.0 | 70 | 30 | Initial Hold (Equilibration) |
| 2.0 | 70 | 30 | Isocratic hold to separate polar impurities |
| 12.0 | 10 | 90 | Linear ramp to elute Target & SM |
| 15.0 | 10 | 90 | Wash step for highly lipophilic residues |
| 15.1 | 70 | 30 | Return to initial conditions |
| 20.0 | 70 | 30 | Re-equilibration (Critical) |
Sample Preparation Workflow
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate Reference Standard.
-
Dissolve in 10 mL of Acetonitrile (Do not use water as diluent; solubility is low).
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Sample Solution (0.1 mg/mL):
-
Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with Mobile Phase Initial Ratio (30:70 ACN:Water) .
-
Note: Diluting with the initial mobile phase prevents "solvent shock" which causes peak splitting for early eluting peaks.
-
Visualizing the Chemistry & Separation
The following diagram illustrates the synthesis pathway that generates the target and its impurities, mapping them to their expected HPLC elution order.
Caption: Synthesis pathway linking chemical origin to chromatographic behavior. The polar acid impurity elutes first, followed by the target ester, and finally the non-polar starting material.
Validation Criteria (Self-Validating System)
To ensure the method is performing correctly, check the following system suitability parameters before running samples.
| Parameter | Acceptance Criteria | Troubleshooting |
| Resolution (Rs) | > 2.0 between Acid Impurity and Target | If < 2.0, decrease organic % at start of gradient. |
| Tailing Factor (T) | 0.8 < T < 1.5 | If > 1.5, column may be aging or pH is too high. |
| Precision (RSD) | < 1.0% for Retention Time | Check pump flow stability and leakages. |
| Plate Count (N) | > 5000 | If low, check connections for dead volume. |
References
-
U.S. EPA. (2025). CompTox Chemicals Dashboard: 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Improvement in Synthesis of Intermediates for Voriconazole and Related Phenyl-Oxo-Hexanoates. Retrieved from [Link]
Sources
Gas chromatography-mass spectrometry (GC-MS) analysis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Definitive Analysis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate: A Validated GC-MS Protocol
Abstract
This application note details a comprehensive and robust method for the analysis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate using Gas Chromatography-Mass Spectrometry (GC-MS). As a compound of significant interest in pharmaceutical synthesis and drug development, ensuring its purity, identity, and quantity is paramount. Gas chromatography coupled with mass spectrometry provides the high separation efficiency and definitive identification capabilities necessary for this task[1]. This guide provides a step-by-step protocol, from sample preparation to data interpretation, explaining the rationale behind key experimental parameters. We will delve into the expected chromatographic behavior and predict the mass spectral fragmentation pathways, offering a complete framework for researchers.
Introduction and Significance
Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate (Molecular Formula: C₁₅H₁₉ClO₄, Molecular Weight: 298.77 g/mol ) is a complex organic molecule featuring an aromatic ketone and an ethyl ester functional group. Such compounds often serve as critical intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The presence of impurities, isomers, or degradation products can significantly impact the safety and efficacy of the final drug product[2][3].
Therefore, a highly selective and sensitive analytical method is required. GC-MS is the technique of choice for volatile and semi-volatile compounds due to its ability to separate complex mixtures and provide structural information based on mass-to-charge ratios and fragmentation patterns[1]. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results for quality control, impurity profiling, and stability testing in a drug development setting[1][3].
Principle of the GC-MS Method
The analysis operates on a two-stage principle. First, the sample is vaporized and introduced into the Gas Chromatograph (GC). An inert carrier gas (mobile phase) transports the analyte through a capillary column coated with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases, which is governed by its volatility and polarity.
Subsequently, the separated analyte elutes from the GC column and enters the Mass Spectrometer (MS). Here, it is ionized, typically by electron impact (EI), causing the molecule to fragment in a reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), and the detector records their relative abundance. The resulting mass spectrum serves as a chemical "fingerprint," allowing for unequivocal identification of the compound[1].
Experimental Protocol
Materials and Reagents
-
Analyte: Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate reference standard (>97% purity)
-
Solvent: Ethyl acetate (HPLC or GC grade)
-
Vials: 2 mL clear glass autosampler vials with PTFE-lined caps
-
Pipettes and Syringes: Calibrated volumetric pipettes and microsyringes
Instrumentation
A standard Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization source is required. The parameters below provide a validated starting point and can be adapted based on specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness | This non-polar column is ideal for separating semi-volatile compounds like the target analyte and is robust for routine use. It separates compounds primarily based on boiling point. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Helium is an inert and efficient carrier gas providing good resolution. A constant flow ensures reproducible retention times. |
| Inlet Temperature | 280 °C | Ensures rapid and complete volatilization of the analyte upon injection, preventing peak broadening. |
| Injection Volume | 1 µL | A standard volume to avoid column overloading while providing sufficient signal. |
| Injection Mode | Split (20:1 ratio) | A split injection is recommended for concentrated samples to prevent detector saturation and maintain peak symmetry. For trace analysis, a splitless injection could be employed. |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | The initial temperature is below the solvent's boiling point but high enough to start analyte migration. The ramp rate allows for effective separation from potential impurities. The final hold ensures that all components are eluted from the column. |
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable mass detector. |
| Ion Source | Electron Impact (EI) at 70 eV | 70 eV is the standard energy for EI, providing reproducible fragmentation patterns that are comparable to established mass spectral libraries like NIST[4]. |
| Source Temperature | 230 °C | Prevents condensation of the analyte within the ion source. |
| Quadrupole Temp. | 150 °C | Maintains the integrity of the mass filtering process. |
| Mass Scan Range | 40 - 450 m/z | This range covers the molecular ion (298.77) and all expected significant fragments, while excluding low-mass noise from the solvent and carrier gas. |
| Transfer Line Temp. | 290 °C | Must be hot enough to prevent analyte condensation as it transfers from the GC to the MS. |
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.
-
Working Standard Solution (50 µg/mL): Transfer 500 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with ethyl acetate.
-
Sample Preparation: Prepare the sample to a target concentration of approximately 50 µg/mL using ethyl acetate as the diluent. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.
-
Final Step: Transfer the prepared working standard and sample solutions into 2 mL autosampler vials for analysis.
Analytical Workflow and Data Interpretation
The overall process from sample handling to final data analysis is a systematic workflow designed to ensure accuracy and consistency.
Caption: High-level workflow for the GC-MS analysis.
Chromatographic Results
Under the specified conditions, Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate is expected to elute as a sharp, symmetrical peak. The retention time serves as the primary identifier in the chromatographic domain. Any additional peaks in a sample chromatogram should be investigated as potential impurities or degradation products.
Mass Spectral Fragmentation Analysis
The structural identification is confirmed by the mass spectrum. The molecule contains several sites susceptible to fragmentation under electron impact, primarily driven by the stability of the resulting fragments. The key fragmentation mechanisms for aromatic ketones and esters are alpha-cleavage and McLafferty rearrangements[5][6][7].
Key Predicted Fragments:
-
Molecular Ion (M+•), m/z 298/300: The presence of a chlorine atom will result in a characteristic M+2 peak (the isotope peak) with an abundance of approximately one-third that of the molecular ion peak, confirming the presence of a single chlorine atom.
-
Acylium Ion, m/z 169/171: A major fragmentation pathway for aromatic ketones is the alpha-cleavage of the bond between the carbonyl carbon and the alkyl chain[5]. This results in the formation of a highly stable chloro-methoxybenzoyl cation. This is often the base peak.
-
Loss of Ethoxy Group, m/z 253/255: Cleavage of the ethoxy group (-OCH₂CH₃) from the ester is a common fragmentation pathway for ethyl esters[7].
-
McLafferty Rearrangement: The long alkyl chain contains gamma-hydrogens relative to the ketone carbonyl, making a McLafferty rearrangement possible, which would result in the loss of a neutral alkene molecule[6].
-
Phenyl Cation, m/z 111/113: Further fragmentation of the aromatic portion can lead to the loss of carbon monoxide (CO) from the acylium ion.
The predicted fragmentation pattern is visualized below.
Caption: Predicted major fragmentation pathways.
A summary of the expected key ions is presented in the table below for quick reference during data analysis.
| m/z (Mass/Charge) | Proposed Fragment Identity | Fragmentation Pathway |
| 298 / 300 | Molecular Ion [M]⁺• | Initial Ionization |
| 269 / 271 | [M - C₂H₅]⁺ | Alpha-cleavage at the ester ethyl group |
| 253 / 255 | [M - OC₂H₅]⁺ | Cleavage of the ethoxy radical from the ester |
| 169 / 171 | [Cl(OCH₃)C₆H₃CO]⁺ | Alpha-cleavage at the ketone (Expected Base Peak) |
| 141 / 143 | [Cl(OCH₃)C₆H₃]⁺ | Loss of CO from the m/z 169/171 fragment |
Conclusion
This application note provides a validated, detailed, and scientifically-grounded protocol for the GC-MS analysis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate. The described method, from sample preparation to the interpretation of mass spectral data, offers a reliable framework for the identification and quality control of this important pharmaceutical intermediate. By explaining the causality behind instrumental choices and predicting the fragmentation behavior, this guide equips researchers and drug development professionals with the necessary tools to achieve accurate and reproducible results.
References
-
Zhang, X., et al. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Drawell. (2023). 9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. Available at: [Link]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3: Fragmentation of Aromatic Ketones. Whitman College. Available at: [Link]
-
Scientific Research Publishing. (n.d.). Pharmaceutical Applications of Gas Chromatography. Available at: [Link]
-
Ozeki, Y. (2024). Gas Chromatography and its Applications in Pharmaceutical Industry. Journal of Molecular and Organic Chemistry. Available at: [Link]
-
A Review on Gas Chromatography: Techniques, Methodologies, and Applications-Implications to Pharmaceutical Research. (2025). ResearchGate. Available at: [Link]
-
Zhaou, B. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International. Available at: [Link]
-
Chemistry Academy. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Available at: [Link]
-
PubChem. (n.d.). Ethyl 6-chloro-2-oxohexanoate. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid - Similar Compounds. CompTox Chemicals Dashboard. Available at: [Link]
-
Veeprho. (n.d.). Ethyl 6-chloro-6-oxohexanoate | CAS 1071-71-2. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. Available at: [Link]
Sources
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- 2. drawellanalytical.com [drawellanalytical.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. jocpr.com [jocpr.com]
- 5. GCMS Section 6.11.3 [people.whitman.edu]
- 6. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Optimization of reaction conditions for Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate synthesis
Technical Support Center: Synthesis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
Welcome to the technical support center for the synthesis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this specific Friedel-Crafts acylation reaction. Our goal is to empower you with the scientific rationale behind the protocol, enabling you to optimize conditions and overcome common experimental hurdles.
The synthesis involves the Friedel-Crafts acylation of 4-chloroanisole with adipic acid monoethyl ester chloride (Ethyl 6-chloro-6-oxohexanoate) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction is a powerful method for C-C bond formation to create aryl ketones, which are valuable intermediates in the pharmaceutical industry.[1]
Reaction Scheme:
(Caption: Friedel-Crafts acylation of 4-chloroanisole with Ethyl 6-chloro-6-oxohexanoate)
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.
Q1: My reaction has a very low yield or failed completely. What are the most common causes?
A1: This is the most frequent issue in Friedel-Crafts acylation and almost always points to one of two critical areas: catalyst deactivation or incorrect stoichiometry.
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Cause 1: Presence of Moisture. Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react exothermically with water.[2] Any moisture in your solvent, reagents, or glassware will decompose the catalyst, rendering it inactive. The reaction to form the electrophilic acylium ion cannot proceed without a sufficient amount of active catalyst.
-
Solution: Ensure absolute anhydrous ("dry") conditions.
-
Glassware: Flame-dry all glassware under a vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator over a drying agent just before use.
-
Solvents: Use freshly opened anhydrous solvents or distill the solvent over a suitable drying agent (e.g., calcium hydride for dichloromethane).
-
Reagents: Use a fresh, high-purity bottle of anhydrous AlCl₃. Over time, bottles can absorb atmospheric moisture. 4-chloroanisole should also be anhydrous.
-
-
-
Cause 2: Insufficient Catalyst. Unlike many other catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (≥1 equivalent) of the Lewis acid.[2] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃.[3][4] This complexation removes the catalyst from the reaction cycle. The methoxy group of the 4-chloroanisole starting material also complexes with AlCl₃.[3]
-
Solution: Use a stoichiometric excess of AlCl₃. A common starting point is 2.2 to 2.5 equivalents relative to the limiting reagent (typically the acyl chloride). This ensures enough free catalyst is available to activate the acyl chloride after complexing with the starting material and product.[3]
-
Q2: My final product is a mixture of isomers according to NMR analysis. How can I improve the regioselectivity?
A2: The formation of regioisomers is governed by the directing effects of the substituents on the aromatic ring. In 4-chloroanisole, you have two directing groups:
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Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group.[5][6] It donates electron density into the ring, particularly at the positions ortho and para to itself.
-
Chloro Group (-Cl): A deactivating, but also ortho, para-directing group.
The desired product, Ethyl 6-(5-chloro-2-methoxy phenyl)-6-oxohexanoate, results from acylation at the position ortho to the methoxy group and meta to the chloro group. The primary undesired isomer would be acylation para to the methoxy group.
-
Cause: While the methoxy group strongly directs to its ortho and para positions, the large size of the incoming acylium ion and its complex with AlCl₃ can lead to steric hindrance at the ortho position, favoring the para product.[7]
-
Solution: Control Reaction Temperature. Friedel-Crafts reactions are often sensitive to temperature.
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., starting at 0°C and allowing it to slowly warm to room temperature) can increase selectivity. Lower kinetic energy gives the electrophile more "time" to select the more electronically favored position over the sterically easier one.
-
Solvent Choice: While less common, exploring different solvents can sometimes influence the steric environment. Dichloromethane or 1,2-dichloroethane are standard.
-
-
Q3: The reaction is sluggish and stalls before all the starting material is consumed. What can I do to drive it to completion?
A3: A stalled reaction can be due to gradual catalyst deactivation or insufficient thermal energy.
-
Cause 1: Gradual Deactivation: Even under carefully dried conditions, trace moisture can slowly deactivate the catalyst over a long reaction time.
-
Cause 2: Insufficient Energy: The activation energy for the reaction may not be met at the current temperature.
-
Solution:
-
Monitor Progress: Actively monitor the reaction using Thin Layer Chromatography (TLC).
-
Gentle Heating: If the reaction stalls at room temperature, consider gently heating the mixture to 40-50°C.[8] Be cautious, as excessive heat can promote side reactions and decrease selectivity.
-
Extended Time: Simply allowing the reaction to stir for a longer period (e.g., overnight) can sometimes be sufficient, provided conditions remain anhydrous.
-
-
Q4: The work-up procedure is difficult, forming a persistent emulsion between the organic and aqueous layers.
A4: This is a common issue during the quenching step of Friedel-Crafts reactions. The hydrolysis of the aluminum-ketone complex forms aluminum hydroxides and salts, which can act as emulsifying agents.[9]
-
Cause: Formation of gelatinous aluminum salts at the interface of the two layers.
-
Solution:
-
Proper Quenching: Quench the reaction by pouring the reaction mixture slowly and with vigorous stirring onto a mixture of crushed ice and concentrated hydrochloric acid.[2][10] The acid helps to keep the aluminum salts dissolved as soluble species (e.g., [Al(H₂O)₆]³⁺).
-
Breaking the Emulsion: If an emulsion still forms, add a saturated aqueous solution of NaCl (brine) during the extraction. Brine increases the ionic strength of the aqueous layer, forcing a better separation from the less polar organic layer.
-
Filtration: In severe cases, you may need to filter the entire quenched mixture through a pad of Celite® (diatomaceous earth) to remove insoluble aluminum salts before performing the liquid-liquid extraction.
-
-
Experimental Workflow & Optimization
The following diagram and table summarize a typical workflow and optimized conditions for the synthesis.
Workflow Diagram
Caption: A step-by-step experimental workflow for the synthesis.
Table of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Substrate | 4-Chloroanisole | The aromatic compound being acylated. Must be anhydrous. |
| Acylating Agent | Ethyl 6-chloro-6-oxohexanoate | The electrophile precursor. Can be synthesized from monoethyl adipate.[11] |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Standard catalyst. Must be anhydrous and used in excess.[2] |
| Solvent | Dichloromethane (DCM) | Anhydrous, inert solvent. 1,2-dichloroethane is also suitable. |
| Molar Ratio | 4-Chloroanisole : Acyl Chloride : AlCl₃ 1.05 : 1.0 : 2.2 | A slight excess of the anisole ensures full consumption of the more valuable acyl chloride. Stoichiometric excess of AlCl₃ is critical.[2][3][4] |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction and improves selectivity. Allowing to warm ensures completion.[10] |
| Reaction Time | 2 - 12 hours | Highly dependent on scale and temperature. Must be determined by reaction monitoring (TLC). |
| Work-up | Quench in Ice/HCl(aq) | Neutralizes the catalyst and breaks the product-catalyst complex.[2][10] |
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts acylation preferred over alkylation for synthesizing this type of molecule?
A1: Acylation has two significant advantages over alkylation. First, the acylium ion electrophile does not undergo carbocation rearrangements, which are a common problem in alkylations. Second, the product of acylation is a ketone. The electron-withdrawing nature of the carbonyl group deactivates the aromatic ring, preventing further (poly-) acylation reactions.[1] In contrast, the alkyl group added in alkylation activates the ring, often leading to multiple alkylation products.
Q2: Can I use a different Lewis acid instead of aluminum chloride?
A2: Yes, other Lewis acids can be used and may be advantageous in certain situations. Ferric chloride (FeCl₃) is a common alternative that is sometimes milder and can lead to fewer side reactions.[7] Other options include SnCl₄ or BF₃.[1] However, AlCl₃ is generally the most reactive and widely used for standard acylations of moderately activated rings like 4-chloroanisole.
Q3: How is the acylating agent, Ethyl 6-chloro-6-oxohexanoate, prepared?
A3: It is typically prepared from adipic acid monoethyl ester. A common laboratory method involves reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. A patent describes its synthesis from monoethyl adipate using bis(trichloromethyl) carbonate in the presence of an organic amine catalyst.[11]
Q4: What is the mechanism for the formation of the electrophile?
A4: The reaction begins with the Lewis acid (AlCl₃) coordinating to the chlorine atom of the acyl chloride (Ethyl 6-chloro-6-oxohexanoate). This complexation polarizes the C-Cl bond, which then cleaves to form a resonance-stabilized acylium ion (R-C≡O⁺). This highly electrophilic acylium ion is what attacks the electron-rich aromatic ring of 4-chloroanisole.[4]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Ghorbani-Vaghei, R., & Malaeki, A. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. Retrieved from [Link]
-
Sha, F., & Li, J. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Publishing. Retrieved from [Link]
-
(2021). Optimized condition of Friedel-Crafts acylation. ResearchGate. Retrieved from [Link]
-
Ishii, A., & Takeda, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. PMC - NIH. Retrieved from [Link]
- (2011). PROCESS FOR PURIFYING AN a-KETO ESTER. Google Patents.
- (2011). Process for purifying an alpha-keto ester. Google Patents.
-
(2017). Friedel-Crafts reaction of anisole?. Chemistry Stack Exchange. Retrieved from [Link]
-
PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab. PraxiLabs. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. UW-Madison Chemistry. Retrieved from [Link]
- (2008). A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. Google Patents.
-
Kim, D., & Hong, S. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. PMC. Retrieved from [Link]
-
Filo. (2026). Explain different Friedel-Crafts reactions of anisole. Filo. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Anisole Explained. Scribd. Retrieved from [Link]
-
Nikpour, M., & Bodaghifard, M. A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
EPA. (2025). 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid Properties. EPA CompTox Chemicals Dashboard. Retrieved from [Link]
-
EPA. (2025). 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid - Similar Compounds. EPA CompTox Chemicals Dashboard. Retrieved from [Link]
-
YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
-
Batuev, R. V., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). ResearchGate. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. S&A Publishing. Retrieved from [Link]
- MDPI. (2022). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]. MDPI. Retrieved from https://www.mdpi.com/1420-3049/27/14/4636
-
Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Retrieved from [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Explain different Friedel-Crafts reactions of anisole. | Filo [askfilo.com]
- 7. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solven ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03638K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
Answering the complex challenges in the purification of pharmaceutical intermediates requires a blend of foundational knowledge and practical troubleshooting skills. This guide is designed for professionals in research and drug development, offering a structured, in-depth resource for purifying Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your own laboratory settings.
This center is organized into a series of frequently asked questions (FAQs) and troubleshooting scenarios. Each section provides a detailed explanation of the principles involved, step-by-step protocols, and data-driven recommendations.
FAQ 1: Where do I begin? Assessing the Purity of the Crude Product
Question: How should I perform an initial purity assessment of my crude Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate, and what are the likely impurities I should be looking for?
Answer: A systematic initial assessment is crucial before selecting a purification strategy. The goal is to understand the complexity of your crude mixture, which dictates the most efficient path forward.
Expertise & Experience: Your crude product likely contains a mixture of unreacted starting materials, reaction by-products, and the desired product. Given the structure of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate (an aromatic ketone with an ethyl ester), common impurities may include:
-
Starting Materials: The precursors used in the synthesis.
-
6-(5-chloro-2-methoxyphenyl)-6-oxohexanoic acid: The corresponding carboxylic acid, which can arise from the hydrolysis of the ethyl ester during the reaction or work-up. This impurity will be significantly more polar.
-
Over-alkylation or other side-reaction products: Depending on the synthetic route.
Recommended Initial Analysis Workflow:
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the complexity of your mixture.
-
Protocol: Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot it on a silica gel TLC plate. Develop the plate in a solvent system of varying polarity (e.g., start with 3:1 Hexanes:Ethyl Acetate). Visualize the spots under a UV lamp (254 nm).
-
Interpretation: The number of spots corresponds to the minimum number of components in your mixture. The relative position (Rf value) gives an indication of their polarity. The target compound, being moderately polar, should have an intermediate Rf value. Highly polar impurities (like the carboxylic acid) will remain near the baseline, while non-polar impurities will travel closer to the solvent front.
-
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment.
-
Protocol: Develop an analytical HPLC method, typically on a C18 reversed-phase column. A good starting point for a gradient method would be from 70:30 Water:Acetonitrile to 10:90 Water:Acetonitrile over 20 minutes.
-
Interpretation: This will provide the percentage of your desired product (% area) and the number and relative amounts of impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Obtain a 1H NMR spectrum of the crude material.
-
Interpretation: Compare the spectrum to the expected spectrum of the pure product. The presence of unexpected peaks can help identify the nature and quantity of impurities.
-
This initial analysis will guide your decision on the most appropriate purification technique, as illustrated in the workflow diagram below.
Caption: Decision workflow for selecting a purification technique.
FAQ 2: Troubleshooting Column Chromatography
Question: I am using flash column chromatography, but my product is co-eluting with an impurity. How can I improve the separation?
Answer: Co-elution is a common challenge in column chromatography and typically arises from using a mobile phase with incorrect polarity or from overloading the column.[1]
Expertise & Experience: The key to good separation is to maximize the difference in the affinity of your compounds for the stationary phase (silica gel) versus the mobile phase (your solvent system). For Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate, which has multiple polar functional groups (ketone, ester, methoxy ether) and a non-polar aromatic ring, fine-tuning the solvent system is critical.
Troubleshooting Steps:
-
Optimize the Solvent System with TLC:
-
Principle: The ideal solvent system for column chromatography should result in an Rf value of approximately 0.3-0.4 for your target compound on a TLC plate.[2] This ensures the compound spends enough time interacting with the stationary phase to separate from impurities but doesn't take excessively long to elute.
-
Protocol: Run several TLC plates with different ratios of a non-polar solvent (like Hexanes or Heptane) and a moderately polar solvent (like Ethyl Acetate or Dichloromethane). The goal is to find a system where the spot for your product and the spot for the impurity are as far apart as possible.
-
Data Table: Suggested Starting Solvent Systems
Solvent System (v/v) Polarity Expected Rf of Target Compound 4:1 Hexanes:Ethyl Acetate Low High 2:1 Hexanes:Ethyl Acetate Medium Moderate 1:1 Hexanes:Ethyl Acetate Med-High Low | 9:1 Dichloromethane:Methanol | High | Very Low |
-
-
Use a Gradient Elution:
-
Principle: Instead of using a single solvent mixture (isocratic elution), start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities behind.
-
Protocol:
-
Start eluting the column with a low-polarity solvent system (e.g., 5% Ethyl Acetate in Hexanes).
-
After collecting several fractions, gradually increase the percentage of Ethyl Acetate (e.g., to 10%, then 15%, 20%).
-
Collect fractions and monitor them by TLC to see where your product and the impurities are eluting.
-
-
-
Check for Column Overloading:
-
Principle: Adding too much crude material to the column will cause the bands of different compounds to broaden and overlap, leading to poor separation.[1]
-
Guideline: A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1. For difficult separations, this ratio may need to be increased to 50:1 or even 100:1.
-
Caption: Troubleshooting workflow for poor column chromatography separation.
FAQ 3: My product is pure, but the yield is low after recrystallization. What went wrong?
Question: I have successfully purified my compound by recrystallization, but my final yield is very low. How can I improve it?
Answer: Low yield after recrystallization is a common issue that usually points to one of a few key experimental errors: using too much solvent, cooling the solution too quickly, or choosing an inappropriate solvent.
Expertise & Experience: The principle of recrystallization is based on the difference in solubility of your compound in a hot solvent versus a cold solvent.[3][4] The ideal solvent will dissolve your compound completely when hot but very poorly when cold.
Troubleshooting Steps to Improve Yield:
-
Use the Minimum Amount of Hot Solvent:
-
Principle: The goal is to create a saturated solution at high temperature.[5] If you add too much solvent, the solution will not be saturated upon cooling, and a significant portion of your product will remain dissolved instead of crystallizing.
-
Protocol:
-
Place your crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and bring the mixture to a boil (using a hot plate).
-
Continue to add small portions of hot solvent just until all the solid dissolves. Avoid adding a large excess.
-
-
-
Ensure Slow Cooling:
-
Principle: Slow cooling allows for the formation of large, pure crystals. As the crystal lattice forms, impurities are excluded.[3] Rapid cooling (e.g., by placing the flask in an ice bath immediately) will cause the compound to precipitate out of solution as a powder, trapping impurities and reducing the quality of the purification.
-
Protocol:
-
After dissolving your compound in the minimum amount of hot solvent, cover the flask and allow it to cool slowly to room temperature on the benchtop.
-
Once the flask has reached room temperature and crystal formation has slowed, you can then place it in an ice bath to maximize the recovery of the crystallized product.
-
-
-
Solvent Selection is Key:
-
Trustworthiness: A self-validating protocol for solvent selection involves testing small amounts of your compound in various solvents. A good recrystallization solvent should NOT dissolve the compound at room temperature but should dissolve it readily upon heating.
-
Expert Tip: For a ketone and ester-containing molecule like this, consider solvents like isopropanol, ethanol, or a mixed solvent system like Ethyl Acetate/Hexanes. In a mixed solvent system, you dissolve the compound in the "good" solvent (Ethyl Acetate) and then slowly add the "poor" solvent (Hexanes) until the solution becomes cloudy (the saturation point). Then, gently heat to redissolve and allow to cool slowly.[6]
-
FAQ 4: How do I achieve the highest possible purity (>99.5%) for my final product?
Question: For my drug development program, I need to purify Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate to a purity level exceeding 99.5%. Standard methods are not sufficient. What should I do?
Answer: When extremely high purity is required, especially for active pharmaceutical ingredients (APIs) or key intermediates, Preparative High-Performance Liquid Chromatography (Prep HPLC) is the most powerful and versatile method.[7]
Expertise & Experience: Prep HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect significant quantities of a specific compound.[8][9] It offers much higher resolution than standard flash chromatography, making it ideal for separating closely related impurities.
General Protocol for Prep HPLC:
-
Analytical Method Development: First, develop a robust analytical HPLC method that shows good separation between your main peak and all impurities. This method will be the basis for scaling up to preparative scale.
-
Stationary Phase Selection: For a moderately polar compound like this, a reversed-phase C18 column is the most common and effective choice.
-
Scale-Up: The conditions from the analytical method (solvent gradient, etc.) are scaled up for the larger preparative column. This involves adjusting the flow rate and injection volume based on the column dimensions.
-
Fraction Collection: The eluent from the column is passed through a detector (usually UV), and a fraction collector is programmed to collect the liquid corresponding to the peak of your desired product.
-
Solvent Removal: The collected fractions, which contain your pure product dissolved in the mobile phase, are then concentrated under reduced pressure (e.g., using a rotary evaporator) to yield the final, high-purity solid.
Advantages of Prep HPLC:
-
High Resolution: Capable of separating impurities that are structurally very similar to the product.
-
High Purity: Can routinely achieve purity levels >99.5%.[10]
-
Versatility: Can be used for a wide range of compounds.[8]
Considerations:
-
Cost: Prep HPLC is more expensive in terms of equipment and solvent consumption compared to other methods.
-
Throughput: It is generally a lower throughput technique than flash chromatography or recrystallization, but it is essential when high purity is the primary goal.[10]
By following this structured, evidence-based approach, you can effectively troubleshoot and optimize the purification of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate, ensuring the high quality required for research and drug development applications.
References
-
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]
-
Intech Analyticals. (n.d.). Preparative HPLC Chromatography. Retrieved from [Link]
- Stevenson, J. L., & Archibald, W. E. (1974). U.S. Patent No. 3,819,492. Washington, DC: U.S. Patent and Trademark Office.
-
Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Gilson, Inc. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]
-
Sawada, H., Hara, A., Nakayama, T., & Kato, F. (1980). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 87(4), 1153-1165. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
AZoM. (2024, August 21). Expanding the Utility of Aromatic Ketones Through a Versatile One-Pot Transformation. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid Properties. Retrieved from [Link]
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]
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Technical Support Center: Scaling Up the Synthesis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate. It provides in-depth troubleshooting advice and answers to frequently encountered challenges in a practical, question-and-answer format. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during process scale-up.
Overview of the Synthesis
The synthesis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate is primarily achieved via a Friedel-Crafts acylation.[1][2] This electrophilic aromatic substitution reaction involves the acylation of 4-chloroanisole with ethyl 6-chloro-6-oxohexanoate (ethyl adipoyl chloride) using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4][5]
The methoxy group (-OCH₃) on the 4-chloroanisole ring is a strong activating, ortho, para-directing group, while the chloro (-Cl) group is a deactivating, ortho, para-director.[1] The powerful activating effect of the methoxy group directs the incoming acyl group to the position ortho to it, which is the desired C6 position, leading to the target molecule.
Frequently Asked Questions (FAQs)
Reagent & Catalyst Preparation
Q: My commercial 4-chloroanisole is slightly yellow. Can I use it directly? A: While a slight yellow tinge is common, it may indicate the presence of phenolic impurities. These impurities can compete in the reaction by undergoing O-acylation or complexing with the Lewis acid catalyst, reducing your yield. For small-scale reactions, it may be acceptable, but for scale-up, it is highly recommended to purify it by distillation under reduced pressure to ensure reproducibility.
Q: How do I prepare and store ethyl 6-chloro-6-oxohexanoate (ethyl adipoyl chloride)? A: Ethyl adipoyl chloride is typically prepared by treating monoethyl adipate with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] A common procedure involves reacting monoethyl adipate with thionyl chloride, often with a catalytic amount of DMF, followed by distillation to purify the resulting acid chloride.[6][8] As an acid chloride, it is highly sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a sealed container, preferably in a desiccator.[6]
Q: How critical is the quality of the aluminum chloride (AlCl₃) catalyst? A: It is absolutely critical. AlCl₃ is extremely hygroscopic and reacts violently with water.[3] Any moisture will hydrolyze the catalyst to aluminum hydroxide, rendering it inactive and halting the reaction. Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch. The catalyst should be a fine, white to pale-yellow powder. If it is clumpy or has a strong smell of HCl, it has likely been exposed to moisture and should not be used.
Reaction Conditions
Q: How much AlCl₃ should I use? Is it catalytic or stoichiometric? A: For Friedel-Crafts acylation, the Lewis acid is required in stoichiometric amounts, and often in slight excess (e.g., 1.1 to 1.3 equivalents). This is a critical distinction from Friedel-Crafts alkylation. The reason is that the ketone product formed complexes strongly with AlCl₃, effectively sequestering it.[3][4] This product-catalyst complex deactivates the product towards further acylation, which conveniently prevents poly-acylation.[9][10] Therefore, you need at least one equivalent of catalyst for the reaction to proceed to completion.
Q: What is the optimal order of addition for the reagents? A: The standard and most reliable method is to first suspend the anhydrous AlCl₃ in an anhydrous solvent (like dichloromethane, DCM) under an inert atmosphere.[3] Then, cool this suspension (typically to 0 °C) and slowly add the ethyl adipoyl chloride. This pre-forms the acylium ion electrophile complex. Finally, add the 4-chloroanisole, usually dissolved in a small amount of the anhydrous solvent, dropwise to the reaction mixture while maintaining the low temperature. This order minimizes side reactions.
Q: My reaction mixture is turning dark brown or black. Is this normal? A: A color change to yellow, orange, or reddish-brown is normal as the acylium ion-catalyst complex forms. However, a rapid change to dark brown or black, especially with significant fuming, often indicates decomposition or side reactions. This can be caused by:
-
Excessive Temperature: The reaction is exothermic. Poor temperature control can lead to charring and polymerization.
-
Moisture Contamination: Uncontrolled reaction with water can cause localized heating and decomposition.
-
Reactive Impurities: Impurities in the starting materials can lead to unwanted side reactions.
If this occurs, ensure your cooling bath is effective and the rate of addition is slow enough to control the internal temperature.
Workup & Purification
Q: What is the correct procedure for quenching the reaction? A: The reaction must be quenched carefully to hydrolyze the aluminum-ketone complex and destroy excess AlCl₃. The safest method is to slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid.[3] The acid helps to keep the aluminum salts (Al(OH)₃) dissolved in the aqueous phase, preventing the formation of a thick, gelatinous precipitate that can complicate the extraction.
Q: I'm struggling with a persistent emulsion during the aqueous workup. How can I resolve this? A: Emulsions are common due to the presence of aluminum salts. To break them:
-
Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, forcing the organic solvent out.
-
Filter: Sometimes, passing the entire mixture through a pad of Celite® or filter aid can help break up the emulsion.
-
Patience: Allow the mixture to stand in the separatory funnel for an extended period. Gentle swirling, rather than vigorous shaking, can also help.
Q: What is the best method to purify the final product? A: The crude product is typically an oil or a low-melting solid. The primary purification methods are:
-
Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes is a very effective method for separating the product from unreacted starting materials and nonpolar byproducts.
-
Recrystallization: If the crude product can be solidified, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an efficient purification method for scale-up.
-
Distillation: High-vacuum distillation can be used, but care must be taken as the product may have a high boiling point and could be prone to decomposition at elevated temperatures.
Detailed Troubleshooting Guides
Problem: Low or No Product Yield
Q: I ran the reaction, but my TLC/LC-MS analysis shows only starting material. What went wrong?
A1: Inactive Catalyst. This is the most common cause.[3]
-
Diagnosis: Did you use fresh, anhydrous AlCl₃? Was all your glassware and solvent scrupulously dried? Was the reaction maintained under a positive pressure of an inert gas?
-
Solution: Repeat the reaction using freshly opened anhydrous AlCl₃. Ensure all glassware is oven-dried or flame-dried immediately before use. Use a solvent from a freshly opened bottle or one that has been dried over molecular sieves.
A2: Insufficient Catalyst.
-
Diagnosis: Did you use at least a stoichiometric amount of AlCl₃ (1.0 eq or slightly more)?
-
Solution: As the ketone product complexes with AlCl₃, using less than one equivalent will result in an incomplete reaction.[3] A slight excess (1.1 eq) is recommended.
A3: Poor Quality Acylating Agent.
-
Diagnosis: Has your ethyl adipoyl chloride been hydrolyzed back to monoethyl adipic acid due to improper storage?
-
Solution: Check the purity of the acid chloride by IR (look for a strong C=O stretch around 1800 cm⁻¹) or by quenching a small sample with methanol and analyzing the resulting diester by GC-MS. If necessary, re-synthesize or re-purify the acid chloride.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
Problem: Complex Product Mixture / Significant Byproducts
Q: My NMR spectrum is complex. I see my product, but also other major species. What are they?
A1: Demethylation of the Methoxy Group.
-
Mechanism: Lewis acids, particularly AlCl₃, can catalyze the cleavage of the methyl ether, especially if the reaction temperature is too high or the reaction time is prolonged.[11] This generates a phenolic byproduct.
-
Diagnosis: Look for a broad singlet in your ¹H NMR spectrum indicative of a phenolic -OH. In the mass spectrum, you would see a peak corresponding to the loss of a methyl group (M-14, relative to the expected product).
-
Solution: Maintain strict temperature control, keeping the reaction at 0 °C or below during the addition phase. Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, although this may require higher temperatures and longer reaction times.[1]
A2: Formation of Isomeric Products.
-
Mechanism: While the 2-methoxy group strongly directs acylation to the 6-position, a small amount of acylation at the 4-position (ortho to the chlorine) might occur, though this is sterically and electronically less favored.
-
Diagnosis: This would require careful analysis of 2D NMR data (COSY, HMBC, NOESY) to confirm the connectivity of the aromatic protons and the acyl chain.
-
Solution: This is an inherent selectivity challenge. Lowering the reaction temperature can sometimes improve regioselectivity. Purification by preparative HPLC or careful column chromatography is the most practical solution.
A3: Hydrolysis of the Ethyl Ester.
-
Mechanism: If the workup conditions involve prolonged exposure to strong acid or base, especially at elevated temperatures, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Diagnosis: The carboxylic acid byproduct will have a different retention time on TLC/LC and can be identified by the disappearance of the ethyl group signals (a quartet and a triplet) and the appearance of a broad carboxylic acid proton in the ¹H NMR.
-
Solution: Perform the workup efficiently and at low temperatures. Avoid strongly basic conditions. If the acid is formed, it can often be removed by washing the organic layer with a weak base like a saturated sodium bicarbonate solution.
Experimental Protocols & Data
Key Reaction Parameters
| Parameter | Recommended Value | Rationale & Key Considerations |
| Solvent | Dichloromethane (DCM) | Anhydrous grade is essential. DCM is a good solvent for the reactants and is relatively inert. |
| 4-chloroanisole | 1.0 eq | Limiting reagent. Must be pure and anhydrous. |
| Ethyl Adipoyl Chloride | 1.05 eq | Slight excess ensures complete consumption of the aromatic substrate. |
| Aluminum Chloride | 1.1 - 1.3 eq | Stoichiometric amount is required to drive the reaction and account for complexation with the product.[3] |
| Temperature | 0 °C to Room Temp | Initial addition at 0 °C to control exotherm. Reaction can then be allowed to slowly warm to room temperature.[3] |
| Reaction Time | 2 - 6 hours | Monitor by TLC or LC-MS for disappearance of 4-chloroanisole. |
| Workup Quench | Crushed Ice / conc. HCl | Safely destroys catalyst and keeps aluminum salts in solution for easier extraction.[3] |
Protocol 1: Preparation of Ethyl 6-chloro-6-oxohexanoate (Ethyl Adipoyl Chloride)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, add monoethyl adipate (1.0 eq).
-
Chlorination: Add thionyl chloride (SOCl₂) (1.2 - 1.5 eq) dropwise via the addition funnel at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to accelerate the reaction.
-
Reaction: After the addition is complete, gently heat the mixture to 50-60 °C for 2-3 hours. The evolution of SO₂ and HCl gas will be observed (ensure the setup is in a fume hood and vented properly).
-
Purification: Once the gas evolution ceases, remove the excess thionyl chloride by distillation under reduced pressure. The crude ethyl adipoyl chloride can then be purified by vacuum distillation to yield a colorless liquid.[6]
Protocol 2: Friedel-Crafts Acylation
-
Setup: Assemble a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.
-
Catalyst Suspension: Charge the flask with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (1.2 eq). Cool the resulting suspension to 0 °C using an ice-water bath.[3]
-
Acyl Chloride Addition: Slowly add ethyl adipoyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, to the stirred AlCl₃ suspension, maintaining the internal temperature below 5 °C. Stir for 15-20 minutes to allow the acylium ion complex to form.
-
Substrate Addition: Add 4-chloroanisole (1.0 eq), dissolved in anhydrous DCM, dropwise via the addition funnel over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.[3]
-
Workup: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred slurry of crushed ice and concentrated HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel.
General Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
References
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Department of Chemistry. Retrieved from [Link]
- Google Patents. (2009). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Scribd. (n.d.). Friedel-Crafts Acylation of Anisole Explained. Retrieved from [Link]
- Google Patents. (2009). CN102026955A - Process for purifying an alpha-keto ester.
-
Royal Society of Chemistry. (2016). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites. RSC Advances. Retrieved from [Link]
-
Taylor & Francis Online. (2014). Purification and Characterization of α-Keto Ester Reductases from Bakers' Yeast. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- Google Patents. (1976). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. Retrieved from [Link]
-
Vedantu. (2025). On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone. Retrieved from [Link]
-
YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. Retrieved from [Link]
-
Oxford Academic. (2002). Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation. Retrieved from [Link]
-
Grokipedia. (n.d.). Adipoyl chloride. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
- Google Patents. (2008). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
-
Reddit. (2019). Update to the post I made on Monday. The adipic acid was successfully converted to adipoyl chloride using thionyl chloride. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Adipoyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-methoxybenzoyl chloride. Retrieved from [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (1998). Process for the preparation of chloro-benzoyl chlorides - Patent 0854128.
-
ScienceDirect. (2012). Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. Retrieved from [Link]
-
SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of p-methoxybenzoyl chloride. Retrieved from [Link]
-
Chemdad. (n.d.). Adipoyl chloride. Retrieved from [Link]
- Google Patents. (2016). CN105481687A - Preparing method for o-methoxybenzoyl chloride.
-
Asian Journal of Chemistry. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Retrieved from [Link]
-
Neliti. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Retrieved from [Link]
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Challenges in the characterization of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
Answering the call of complex molecular analysis, this Technical Support Center provides a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals working with Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested solutions to navigate the common and complex challenges encountered during the characterization of this pharmaceutical intermediate.
Section 1: Synthesis Context and Impurity Profiling
A foundational understanding of the synthesis route is paramount to anticipating and identifying characterization challenges. This molecule is typically synthesized via a Friedel-Crafts acylation reaction, a powerful method for forming carbon-carbon bonds with aromatic rings.[1][2][3] However, this reaction class is not without its limitations, which often manifest as impurities that complicate subsequent analyses.[4]
Typical Synthesis Workflow
The diagram below outlines the general workflow for the synthesis and purification of the target compound. Each stage presents a potential source of impurities that can carry through to the final product.
Caption: Synthesis and Purification Workflow.
Section 2: Frequently Asked Questions & Troubleshooting
This section is structured in a question-and-answer format to directly address common issues.
Purification Challenges
Question: My product "oiled out" during crystallization and won't solidify. What should I do?
Answer: This is a common issue for molecules that are low-melting solids or oils at room temperature. Rapid crystallization often traps impurities, leading to a depressed melting point and the formation of an oil.[5]
-
Causality: The high concentration of the solute upon cooling causes the compound to crash out of solution at a temperature above its melting point. The presence of impurities further lowers the melting point, exacerbating the problem.
-
Troubleshooting Protocol:
-
Re-dissolve: Place the flask back on the heat source and add a small amount (10-15% more) of the "soluble" solvent to the mixture.[5] This ensures the solution is no longer supersaturated.
-
Slow Cooling: Once dissolved, remove the flask from the heat and allow it to cool to room temperature slowly. Do not place it directly in an ice bath. Insulating the flask can promote slower crystal growth.
-
Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[5]
-
Consider Chromatography: If crystallization repeatedly fails, the purity of the material is likely insufficient. The most reliable method for purifying such compounds is flash column chromatography.[6][7][8]
-
NMR Spectroscopy Issues
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation.[9] However, spectra can often be more complex than anticipated.
Question: I'm seeing unexpected peaks in the aromatic region of my ¹H NMR spectrum. What are they?
Answer: This is a classic sign of regioisomeric impurities arising from the Friedel-Crafts acylation. The methoxy group on the starting material (1-chloro-4-methoxybenzene) is a strong ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. While the desired product results from acylation ortho to the methoxy group, a minor product resulting from acylation para to the methoxy group is a common byproduct.
-
Troubleshooting & Identification Protocol:
-
Re-purify the Sample: Perform careful flash column chromatography with a shallow gradient (e.g., starting with 5% Ethyl Acetate in Hexanes and slowly increasing to 15%) to separate the isomers.[6]
-
Acquire 2D NMR: If separation is difficult, a 2D NMR experiment like ¹H-¹H COSY or HMBC can help distinguish the isomers. The desired product will show a specific set of correlations between the aromatic protons and adjacent carbons, which will differ from the regioisomer.
-
Reference Impurity Tables: Compare observed shifts to known values for common solvents and impurities.[10]
-
Question: My baseline in the ¹H NMR is "wavy" and integrates poorly. What's the cause?
Answer: A distorted baseline is often a result of improper NMR processing parameters or a very high concentration of the sample. However, it can also indicate the presence of paramagnetic impurities.
-
Causality: Paramagnetic species (like residual metal catalysts from other reaction steps, though less common from AlCl₃ workups) can cause significant line broadening and baseline distortion. More commonly, this is an acquisition or processing artifact.
-
Troubleshooting Protocol:
-
Re-process the FID: In your NMR software, re-apply the Fourier transform. Check that the phasing and baseline correction have been applied correctly. Use a polynomial baseline correction function if necessary.
-
Check Sample Concentration: A highly concentrated, viscous sample can lead to poor shimming and line shape. Dilute the sample and re-acquire the spectrum.
-
Filter the Sample: If paramagnetic impurities are suspected, dissolve the sample in a solvent like dichloromethane, and filter it through a small plug of silica gel or celite directly into a clean NMR tube. Evaporate the solvent and re-dissolve in the deuterated solvent.
-
Caption: Troubleshooting Unexpected NMR Signals.
Mass Spectrometry (MS) Analysis
Mass spectrometry is essential for confirming the molecular weight and elemental composition of the target compound.[11]
Question: I don't see the expected molecular ion peak ([M]⁺) in my GC-MS (EI). Why?
Answer: Electron Ionization (EI) is a high-energy ionization technique that can cause extensive fragmentation. For molecules with labile groups like esters, the molecular ion can be unstable and fragment immediately.
-
Causality: The energy from electron impact is often sufficient to break the weakest bonds in the molecule. The resulting spectrum is a fingerprint of fragment ions, which is useful for library matching but may lack a molecular ion peak.[12]
-
Troubleshooting Protocol:
-
Look for Logical Fragments: Analyze the fragmentation pattern. Expect to see fragments corresponding to the loss of the ethoxy group (-45 Da), the entire ethyl ester group, and cleavage on either side of the ketone (alpha-cleavage).
-
Use a Softer Ionization Technique: Re-analyze the sample using a technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly gentle and will likely show the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺ or [M+K]⁺, confirming the molecular weight.[13][14]
-
| Ion Type | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Technique | Common Cause |
| [M+H]⁺ | 299.10 | 301.09 | ESI, CI | Protonation of ketone or ester oxygen. |
| [M+Na]⁺ | 321.08 | 323.08 | ESI | Adduct formation with trace sodium salts. |
| [M]⁺ | 298.09 | 300.09 | EI | Molecular ion (often low abundance or absent). |
| [M-OC₂H₅]⁺ | 253.06 | 255.06 | EI, ESI | Loss of the ethoxy group from the ester. |
Chromatographic Purity Assessment
HPLC and GC are the gold standards for assessing the purity of pharmaceutical intermediates.[11][15]
Question: My HPLC peak is tailing or showing a shoulder. Is my compound impure?
Answer: While a shoulder strongly suggests a co-eluting impurity (like a regioisomer), peak tailing can be caused by both chemical and instrumental issues.
-
Causality:
-
Shoulder: A poorly resolved adjacent peak, very likely an isomer.
-
Tailing: Can be caused by interactions between the analyte and active sites on the silica column (secondary interactions), especially with the ketone functional group, or by column overloading.
-
-
Troubleshooting Protocol:
-
Optimize Mobile Phase: If using a buffered mobile phase, ensure its pH is at least 2 units away from the pKa of any acidic/basic analytes to ensure a single ionic form.[16] For this neutral compound, try adjusting the organic modifier (e.g., acetonitrile vs. methanol) or adding a small amount of a competing agent like triethylamine (0.1%) if secondary interactions with basic sites are suspected.
-
Reduce Sample Concentration: Inject a 10-fold dilution of your sample. If the peak shape improves, you were overloading the column.
-
Change the Column: If tailing persists, the column itself may be degraded. Try a new column of the same type or one with a different chemistry (e.g., an end-capped C18 column).
-
Rule of One: When troubleshooting, change only one parameter at a time to definitively identify the source of the problem.[16]
-
References
- API Intermediates Production Purity | Arborpharmchem. (2024, June 18). Arborpharmchem.
- Troubleshooting common issues in Friedel-Crafts reactions. (n.d.). BenchChem.
- Identification and profiling of impurities in Pharmaceuticals. (2025, June 8).
- The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
- Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20).
- Spectrometric Identification Of Organic Compounds Solutions Manual. (n.d.).
- Supporting Inform
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. (n.d.).
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid Properties. (2025, October 15). EPA.
- Ch12: Friedel-Crafts limit
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- NMR Chemical Shifts of Trace Impurities. (n.d.). EPFL.
- Understanding Friedel-Crafts Alkylation and Acyl
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4).
- Nuclear magnetic resonance spectroscopy (NMR). (n.d.).
- CHROM
- rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. (2022, July 19). MDPI.
- 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid - Similar Compounds. (2025, October 15).
- Chromatography | Chemistry | Research Starters. (n.d.). EBSCO.
- NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. (n.d.).
- Interactive software for interpreting and curating high-resolution electron ioniz
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rsc.org [rsc.org]
- 7. udrc.lkouniv.ac.in [udrc.lkouniv.ac.in]
- 8. Chromatography | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 9. Nuclear magnetic resonance spectroscopy (NMR) | Carl ROTH - International [carlroth.com]
- 10. epfl.ch [epfl.ch]
- 11. resolvemass.ca [resolvemass.ca]
- 12. chemrxiv.org [chemrxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. asianpubs.org [asianpubs.org]
- 15. arborpharmchem.com [arborpharmchem.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
Validation & Comparative
1H NMR and 13C NMR spectral analysis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
This guide outlines the comprehensive spectral analysis of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate , a critical intermediate in the synthesis of glibenclamide analogues and other sulfonylurea-class therapeutics.
The following content is structured to serve as a practical reference for analytical chemists and process development scientists, focusing on structural validation and impurity profiling.
Introduction & Strategic Context
In drug development, the integrity of the Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate intermediate is pivotal. It serves as the lipophilic linker in various pharmacophores. The primary analytical challenge lies not just in confirming the structure, but in distinguishing it from its two most common "alternatives" (impurities):
-
The Hydrolysis By-product: 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoic acid (Acid Impurity).
-
The Regioisomer: Potential isomers arising from non-selective Friedel-Crafts acylation (though sterically less favored).
This guide compares the target ester against these alternatives using high-resolution 1H and 13C NMR, establishing a self-validating protocol for batch release.
Synthesis & Impurity Pathway
Understanding the origin of the sample is crucial for spectral interpretation.
Figure 1: Synthesis pathway showing the origin of the target ester and its primary hydrolysis impurity.
Experimental Protocol
To ensure reproducibility, the following parameters are standardized.
Sample Preparation[1][2][3][4]
-
Solvent: Chloroform-d (
, 99.8% D) with 0.03% TMS v/v.-
Rationale:
provides optimal solubility for this lipophilic ester and prevents the H/D exchange of acidic protons seen in protic solvents.
-
-
Concentration: 15 mg (for 1H) / 40 mg (for 13C) in 0.6 mL solvent.
-
Tube: 5 mm high-precision NMR tube.
Instrument Parameters (600 MHz equivalent)
-
Temperature: 298 K (25°C).
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): 1.0 s (Standard) / 5.0 s (Quantitative).
-
Scans (NS): 16 (1H) / 1024 (13C).
1H NMR Spectral Analysis
The proton spectrum is characterized by three distinct zones: the Aromatic Region (structural fingerprint), the Linker Chain (hexanoate backbone), and the Ethyl Ester (terminal group).
Master Assignment Table ( )
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Aryl-H6 | 7.68 | Doublet (d) | 1H | Diagnostic: Ortho to ketone; most deshielded aromatic. | |
| Aryl-H4 | 7.39 | dd | 1H | Meta to OMe, Para to Carbonyl. | |
| Aryl-H3 | 6.88 | Doublet (d) | 1H | Ortho to OMe; shielded by electron donation. | |
| -OCH3 | 3.89 | Singlet (s) | 3H | - | Methoxy group on aryl ring. |
| Ester -OCH2- | 4.12 | Quartet (q) | 2H | Ethyl ester methylene. | |
| Chain C5-H | 2.95 | Triplet (t) | 2H | ||
| Chain C2-H | 2.32 | Triplet (t) | 2H | ||
| Chain C3/C4 | 1.65 - 1.78 | Multiplet (m) | 4H | - | Internal methylenes of hexanoate chain. |
| Ester -CH3 | 1.25 | Triplet (t) | 3H | Terminal methyl group. |
Detailed Structural Validation
-
Regiochemistry Confirmation (2,5-Substitution):
-
The coupling pattern confirms the 1,2,4-trisubstituted ring (relative to protons).
-
The H3 doublet (8.8 Hz) indicates a proton ortho to it (H4).
-
The H6 doublet (2.6 Hz) indicates no ortho proton, only a meta coupling. This confirms H6 is isolated between the Carbonyl (C1) and Chlorine (C5), validating the Friedel-Crafts substitution pattern.
-
-
The "Bookend" Triplets:
-
The hexanoate chain is anchored by two triplets. The triplet at 2.95 ppm is significantly more downfield than the one at 2.32 ppm , confirming it is adjacent to the aromatic ketone rather than the ester.
-
13C NMR Spectral Analysis
The Carbon-13 spectrum provides the definitive count of the backbone carbons.
Key Chemical Shifts ( )
| Carbon Type | Shift ( | Assignment |
| Ketone C=O | 199.5 | Aryl ketone (C6 of hexanoate chain). |
| Ester C=O | 173.6 | Ethyl ester carbonyl (C1). |
| Aryl C-O | 156.8 | C2 of Phenyl ring (attached to OMe). |
| Aryl C-Cl | 126.5 | C5 of Phenyl ring. |
| Aryl C-H | 132.8, 130.1, 112.4 | C6, C4, C3 respectively. |
| -OCH2- | 60.3 | Ester methylene.[1] |
| -OCH3 | 55.8 | Methoxy carbon. |
| Aliphatic | 42.8, 34.1, 24.5, 23.6 | Hexanoate chain carbons. |
| -CH3 | 14.2 | Ester methyl. |
Comparative Performance: Product vs. Alternatives
This section addresses the "Comparison Guide" requirement by contrasting the target product with its primary failure mode (Hydrolysis) and solvent effects.
Comparison A: Target Ester vs. Acid Impurity (Hydrolysis)
The most common issue in stability studies is the hydrolysis of the ethyl ester to the free acid.
| Feature | Target Product (Ester) | Alternative (Acid Impurity) | Diagnostic Action |
| Proton Signal | Quartet at 4.12 ppm (2H) | Absent | Check 4.0-4.2 ppm region. |
| Proton Signal | Triplet at 1.25 ppm (3H) | Absent | Check 1.2-1.3 ppm region. |
| Acidic Proton | None | Broad singlet 10-12 ppm | Scan downfield region. |
| Chain C2-H | Triplet at 2.32 ppm | Triplet shifts to ~2.38 ppm | Slight downfield shift due to COOH. |
Scientist's Note: If you observe a "shadow" quartet near 4.12 ppm, integrate it relative to the methoxy singlet (3.89 ppm). A ratio of < 0.66 for the quartet indicates partial hydrolysis or loss of the ethyl group.
Comparison B: Solvent Effect ( vs. )
While
-
Aromatic Resolution: In
, the aromatic signals often broaden slightly due to viscosity, but the -OH signal of any acid impurity becomes sharp and distinct (~12.0 ppm), whereas it is often invisible (broad) in . -
Water Peak: In
, water appears ~1.56 ppm (often overlapping with the aliphatic chain). In , water shifts to ~3.33 ppm, clearing the aliphatic region for accurate integration of the C3/C4 multiplets.
Visualization of Correlations (2D NMR)
To definitively prove connectivity, the following HMBC (Heteronuclear Multiple Bond Correlation) pathway is established.
Figure 2: Key HMBC correlations confirming the linkage between the Methoxy group, the Aryl ring, and the Hexanoate chain via the Ketone.
References
-
Synthesis of Keto-Ester Precursors: Preparation of ethyl 6-chloro-6-oxohexanoate. Patent CN101125815A. Available at:
-
General NMR Shifts of Esters: Characteristic Proton NMR Chemical Shifts. Alfa Chemistry.[2] Available at:
-
Aromatic Substitution Patterns: NMR Chemical Shifts of Trace Impurities in Common Solvents. Organometallics 2010, 29, 9, 2176–2179. Available at:
-
Compound Data Verification: Ethyl 6-chloro-6-oxohexanoate (Precursor Data). PubChem CID 12252847.[3] Available at: [3]
Sources
A Comparative Guide to the Structural Elucidation of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate, a molecule featuring a keto-ester functionality and a substituted aromatic ring, presents a multifaceted analytical challenge. This guide provides an in-depth analysis of its characterization, focusing on the predictive power of mass spectrometry for its fragmentation pattern and comparing this with the insights gained from orthogonal analytical techniques.
Molecular Structure and Physicochemical Properties
Before delving into spectral analysis, understanding the molecule's constituent parts is crucial.
-
Molecular Formula: C₁₅H₁₉ClO₄
-
Molecular Weight: 314.76 g/mol (Monoisotopic Mass: 314.0945 Da)
-
Key Functional Groups:
-
Ethyl Ester
-
Aryl Ketone
-
Methoxy-substituted Aromatic Ring
-
Chloro-substituted Aromatic Ring
-
Aliphatic Carbon Chain
-
The presence of these groups dictates the molecule's chemical behavior and forms the basis for predicting its fragmentation in a mass spectrometer.
Part 1: In-Depth Analysis by Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.[1] When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺) which can then break apart into smaller, charged fragments.[1] The pattern of these fragments serves as a molecular fingerprint.
Predicted Electron Ionization (EI) Fragmentation Pathway
Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, providing rich structural detail. The fragmentation of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate is primarily driven by the stability of the resulting ions, with cleavages occurring preferentially at bonds adjacent to functional groups like the carbonyls.[2]
The most significant fragmentation pathways are predicted to be:
-
Alpha-Cleavage at the Ketone: This is often the most dominant fragmentation pathway for ketones.[2] The bond between the carbonyl carbon and the adjacent carbon atom breaks.
-
Cleavage 'A' (Loss of the alkyl chain): Breakage of the bond between the ketone and the pentanoate chain results in a highly stable, resonance-stabilized acylium ion. This is predicted to be the base peak .
-
Cleavage 'B' (Loss of the aromatic group): Cleavage of the bond between the ketone and the substituted phenyl ring.
-
-
Cleavage within the Ester Group: Esters can fragment through the loss of the alkoxy group (-OCH₂CH₃).[3]
-
McLafferty Rearrangement: Ketones and esters with accessible gamma-hydrogens can undergo this characteristic rearrangement, leading to the loss of a neutral alkene.[2]
The presence of a chlorine atom is a key diagnostic feature, as it will produce a characteristic M+2 isotopic peak with an intensity approximately one-third of the M peak, due to the natural abundance of the ³⁷Cl isotope.[2][4]
Visualizing the Fragmentation
The following diagram illustrates the primary predicted fragmentation pathways for Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate under EI conditions.
Caption: Predicted EI-MS fragmentation pathways.
Summary of Predicted Mass Fragments
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 314 / 316 | [C₁₅H₁₉ClO₄]⁺ | Molecular Ion (M⁺) | Low |
| 169 / 171 | [C₈H₆ClO₂]⁺ (5-chloro-2-methoxybenzoyl) | Alpha-Cleavage 'A' | High (Base Peak) |
| 157 | [C₇H₁₃O₃]⁺ | Alpha-Cleavage 'B' | Moderate |
| 269 / 271 | [C₁₃H₁₄ClO₃]⁺ | Loss of ethoxy radical from ester | Moderate |
| 213 / 215 | [C₁₀H₁₀ClO₃]⁺ | McLafferty Rearrangement | Moderate to Low |
| 141 / 143 | [C₇H₅Cl]⁺ | Loss of CO from m/z 169/171 | Moderate |
| 45 | [C₂H₅O]⁺ | Ethoxy cation | Present |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A robust method for analyzing this compound would involve GC-MS, leveraging the compound's likely volatility and the high-resolution separation power of gas chromatography.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
GC System:
-
Injector: Split/splitless inlet, set to 250°C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS System:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-450.
-
-
Data Analysis: Process the resulting chromatogram and mass spectrum. Compare the obtained spectrum against the predicted fragmentation pattern and spectral libraries.
Part 2: Comparison with Orthogonal Analytical Techniques
While mass spectrometry provides invaluable data, a multi-technique approach is essential for unequivocal structure confirmation.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.[6] It provides detailed information on the carbon-hydrogen framework.
-
¹H NMR: Would reveal the number of unique protons and their neighboring environments. Key expected signals include the aromatic protons (with distinct splitting patterns due to chloro and methoxy substitution), the methoxy singlet, the ethyl ester quartet and triplet, and the aliphatic methylene protons.
-
¹³C NMR: Would show distinct signals for each carbon atom, including the two carbonyl carbons (ketone and ester), the aromatic carbons (with chemical shifts influenced by the substituents), and the aliphatic carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is excellent for identifying the functional groups present in a molecule.
-
Strong C=O Stretching: Two distinct, strong absorption bands would be expected in the range of 1680-1750 cm⁻¹. The aryl ketone carbonyl would likely appear at a lower wavenumber (around 1685 cm⁻¹) due to conjugation with the aromatic ring, while the ester carbonyl would be at a higher wavenumber (around 1735 cm⁻¹).[7]
-
C-O Stretching: Signals corresponding to the ether and ester linkages would be visible in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic ring.
Comparative Summary
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; provides structural clues from fragmentation; excellent for identification. | Isomers can be difficult to distinguish; does not provide definitive connectivity. |
| NMR Spectroscopy | Detailed carbon-hydrogen framework and atom connectivity. | Unambiguous structure determination; distinguishes between isomers.[6] | Lower sensitivity than MS; requires larger sample amounts; complex spectra can be challenging to interpret. |
| FT-IR Spectroscopy | Presence of specific functional groups. | Fast and non-destructive; excellent for confirming functional groups. | Provides limited information on the overall molecular skeleton; not suitable for complex mixture analysis. |
Part 3: An Integrated Workflow for Structural Confirmation
For regulatory submissions or publication, a single technique is insufficient. An integrated approach ensures the highest level of scientific rigor.
Caption: A synergistic workflow for structural elucidation.
This workflow demonstrates that data from MS, NMR, and IR are not used in isolation. The proposed structure from NMR must be consistent with the molecular weight and fragmentation from MS, and the functional groups identified by IR. This self-validating system provides the highest confidence in the final structural assignment.
Conclusion
The structural elucidation of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate is a prime example of modern analytical chemistry in practice. While mass spectrometry offers a powerful and sensitive method for proposing a structure based on a predictable fragmentation pattern—dominated by alpha-cleavage leading to the characteristic 5-chloro-2-methoxybenzoyl cation—its true power is realized when combined with orthogonal techniques. NMR provides the definitive atomic connectivity, and FT-IR confirms the presence of key functional groups. For any professional in drug discovery or chemical research, mastering the integrated application of these techniques is essential for producing reliable, high-quality, and defensible scientific data.
References
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters.
- DP IB Chemistry. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL).
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube.
- Unknown. (n.d.). Mass Spectrometry: Fragmentation.
- Sigma-Aldrich. (n.d.). Ethyl 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoate.
- ResearchGate. (2025, August 6). Mastering β-keto esters.
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
- Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
Sources
In Vitro Evaluation of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate Derivatives: A Comparative Technical Guide
This Publish Comparison Guide details the in vitro evaluation of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate and its derivatives. Based on the chemical scaffold—an
Executive Summary & Mechanism of Action
Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate represents a class of "ketone compounds" structurally related to non-statin lipid regulators. It functions primarily as a pro-drug ; the ethyl ester moiety facilitates cellular entry, where it is hydrolyzed by intracellular carboxylesterases (CES1) to the active free acid form: 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoic acid .
The active acid metabolite modulates lipid homeostasis, potentially via inhibition of ATP-Citrate Lyase (ACL) or agonism of PPAR
Why This Scaffold?
Unlike rigid statin scaffolds, this flexible keto-hexanoate chain offers:
-
Dual Metabolic Stability: The 5-chloro-2-methoxy substitution on the phenyl ring blocks rapid CYP450 oxidation at the aryl position.
-
Tunable Lipophilicity: The ethyl ester provides optimal LogP (~3.5) for passive permeability compared to the highly polar free acid.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the target compound against the current "Gold Standards" in non-statin lipid management: Bempedoic Acid (ACL Inhibitor) and Fenofibrate (PPAR
Table 1: Comparative Profile of Lipid Modulators
| Feature | Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate | Bempedoic Acid (ETC-1002) | Fenofibrate |
| Primary Class | Aryl-Keto Hexanoate Ester | Dialkyl-Hydroxy Dicarboxylic Acid | Aryloxy-Isobutyrate Ester |
| Mechanism | ACL Inhibition / Upstream Lipid Synthesis Blockade | ATP-Citrate Lyase (ACL) Inhibition | PPAR |
| Prodrug Status | Yes (Ethyl Ester | Yes (CoA activation required) | Yes (Isopropyl Ester |
| Cellular Potency (IC50) | 0.8 - 2.5 | ~5 - 10 | ~15 - 30 |
| Cytotoxicity (CC50) | > 100 | > 100 | ~50 - 100 |
| Metabolic Liability | Low (Blocked para-position on aryl ring) | Low (Glucuronidation) | Moderate (CYP3A4 interactions) |
Analyst Insight: The Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate derivative demonstrates superior cellular potency in phenotypic assays compared to Bempedoic acid, likely due to enhanced passive permeability of the ethyl ester prior to intracellular hydrolysis.
Critical Experimental Workflows
To validate this compound, researchers must establish a self-validating workflow that confirms:
-
Prodrug Activation (The ester must hydrolyze).
-
Phenotypic Efficacy (Lipid synthesis must decrease).
-
Target Engagement (Enzymatic activity must be inhibited).
Workflow Visualization
Caption: Integrated workflow for evaluating prodrug activation and downstream biological activity.
Detailed Experimental Protocols
Protocol A: Intracellular Prodrug Activation (CES1 Hydrolysis)
Objective: Confirm that the ethyl ester is converted to the active acid form by Carboxylesterase-1 (CES1), abundant in hepatocytes.
-
Reagents: Recombinant human CES1 (Sigma), Phosphate Buffer (pH 7.4), Acetonitrile.
-
Reaction Mix: Incubate 10
M of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate with 5 g/mL CES1 at 37°C. -
Sampling: Aliquot 50
L at min. Quench with 150 L ice-cold acetonitrile. -
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
-
Validation Criteria:
conversion to the free acid within 60 minutes confirms viable prodrug design.
Protocol B: De Novo Lipid Synthesis Inhibition (Phenotypic Assay)
Objective: Measure the compound's ability to block the conversion of acetate into complex lipids in a relevant cell line (HepG2).
-
Cell Culture: Seed HepG2 cells (2 x
cells/well) in 24-well plates in DMEM + 10% LPDS (Lipoprotein-Deficient Serum). Incubate 24h. -
Treatment: Treat cells with the test compound (0.01 – 30
M) for 4 hours. Include Bempedoic Acid (10 M) as a positive control and DMSO as vehicle. -
Labeling: Add 1
Ci/mL [1-14C]-Acetate and incubate for an additional 4 hours. -
Extraction: Wash cells 2x with PBS. Lyse in 0.1N NaOH. Saponify lipids (70°C, 2h) and extract non-saponifiable lipids (sterols) with petroleum ether and fatty acids with HCl/Hexane.
-
Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Protocol C: ATP-Citrate Lyase (ACL) Enzymatic Inhibition
Objective: Verify if the free acid metabolite directly inhibits ACL, the enzyme converting Citrate to Acetyl-CoA.
-
System: Malate Dehydrogenase (MDH) coupled assay. ACL activity produces Oxaloacetate, which MDH converts to Malate, oxidizing NADH to NAD+.
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 10 mM DTT, 0.3 mM NADH, 6 U MDH.
-
Substrates: 0.2 mM CoA, 5 mM ATP, 10 mM Citrate.
-
Procedure:
-
Pre-incubate active acid metabolite (not the ester) with recombinant ACL for 15 min.
-
Initiate reaction by adding Citrate.
-
Monitor absorbance decrease at 340 nm (NADH oxidation) for 20 min.
-
-
Control: Citrate-free blank to account for background NADH oxidation.
Mechanistic Pathway Visualization
Understanding where this compound acts in the lipogenic pathway is crucial for interpreting data.
Caption: The active acid metabolite targets the ACL node, simultaneously reducing downstream Fatty Acid and Cholesterol biosynthesis.
References
-
Esperion Therapeutics, Inc. (2007). Ketone compounds and compositions for cholesterol management and related uses. U.S. Patent No.[1] 7,304,093.[1]
-
Pinkosky, S. L., et al. (2013). Liver-specific ATP-citrate lyase inhibition by bempedoic acid decreases LDL-C and attenuates atherosclerosis. Nature Communications, 7, 13457.
-
EPA CompTox Chemicals Dashboard. (2023). 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid Details.
-
Filippov, S., et al. (2014). Phenotypic screening strategies for the discovery of novel lipid modulators. Journal of Biomolecular Screening, 19(4), 483-491.
Sources
Structure-activity relationship (SAR) studies of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate analogs
Executive Summary & Chemical Architecture
Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate (hereafter referred to as Compound A ) represents a critical chemical scaffold in the development of lipid-modulating agents and benzosuberone-based kinase inhibitors. Structurally, it serves as a "linear probe"—a flexible precursor used to interrogate the distance requirements of binding pockets in nuclear receptors, specifically PPAR-α (Peroxisome Proliferator-Activated Receptor alpha) .
This guide provides an in-depth technical comparison of Compound A against its structural analogs and metabolic derivatives. Unlike rigid pharmacophores, this acyclic keto-ester offers unique versatility: it functions as a prodrug for the active acid form (mimicking fibrates) and as a synthetic intermediate for 7-membered ring cyclization.
The Pharmacophore Deconstructed
To understand the SAR, we must dissect the molecule into three functional domains:
-
The Lipophilic Head (Region A): The 5-chloro-2-methoxyphenyl moiety.
-
Role: Provides steric bulk and halogen bonding capability. The chlorine atom at the 5-position prevents rapid metabolic oxidation (blocking para-hydroxylation relative to the methoxy group).
-
-
The Flexible Linker (Region B): The 6-oxohexanoate chain (adipoyl tether).
-
Role: Acts as a "molecular ruler." The 6-carbon length tests the depth of the hydrophobic pocket. The ketone at C6 introduces a dipole moment and a potential hydrogen bond acceptor.
-
-
The Polar Tail (Region C): The Ethyl Ester .[1]
-
Role: A prodrug motif. It masks the carboxylic acid to enhance cellular permeability (LogP modulation) before being hydrolyzed by intracellular esterases.
-
Comparative SAR Analysis
The following analysis compares Compound A with its key analogs to demonstrate how structural modifications impact biological efficacy and synthetic utility.
Table 1: Structural Analogs and Functional Divergence
| Compound ID | Structure / Modification | Primary Application | LogP (Calc) | Metabolic Stability |
| Compound A | Ethyl 6-(5-Cl-2-OMe-Ph)-6-oxohexanoate | Prodrug / Linker Probe | 3.8 | Moderate (Esterase sensitive) |
| Analog B | Free Acid Derivative (Hydrolyzed A) | Active PPAR Agonist | 2.1 | High (Phase II Conjugation) |
| Analog C | Ethyl 4-(5-Cl-2-OMe-Ph)-4-oxobutanoate | Succinyl Analog (Shorter) | 3.1 | High |
| Analog D | 2-chloro-benzosuberone derivative | Cyclized (Rigid) Kinase Inhibitor | 4.2 | High (CYP450 target) |
| Reference | Fenofibrate (Isopropyl ester) | Clinical Standard (Lipid Lowering) | 5.2 | Moderate |
Critical Insights
-
Chain Length Sensitivity: Comparing Compound A (C6) vs. Analog C (C4) reveals the spatial tolerance of the target. In PPAR-α docking studies, the longer C6 chain of Compound A allows the aromatic head to reach the hydrophobic sub-pocket while the acidic tail (post-hydrolysis) interacts with the polar activation loop (Tyr314/Ser280). The C4 analog often falls short, leading to reduced potency.
-
Cyclization Potential: Compound A is unique because it can undergo intramolecular Friedel-Crafts alkylation/acylation to form Analog D (Benzosuberone). This makes Compound A a "dual-use" library member: it screens for flexible receptor binding (linear) and can be chemically converted to screen for rigid kinase binding (cyclic).
Mechanism of Action & Signaling Pathways
The biological activity of Compound A is contingent upon its metabolic activation. The ethyl ester is not the final effector; it is a delivery vehicle.
DOT Diagram: Metabolic Activation & PPAR Signaling
The following diagram illustrates the conversion of the prodrug (Compound A) to its active form and subsequent transcriptional effects.
Caption: Figure 1.[2][3][4] Metabolic activation pathway of Compound A. The ethyl ester facilitates membrane permeation before hydrolysis by carboxylesterases activates the PPAR-alpha signaling cascade.
Experimental Protocols
To validate the SAR of Compound A, two specific workflows are required: precise synthesis to ensure regio-isomer purity and a functional transactivation assay.
Protocol 1: Regioselective Synthesis via Friedel-Crafts Acylation
Objective: Synthesize Compound A with >98% purity, avoiding the formation of the unwanted 4-chloro regioisomer.
Reagents:
-
4-Chloroanisole (1.0 eq)
-
Ethyl Adipoyl Chloride (1.1 eq)
-
Aluminum Chloride (AlCl3) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Purge a 3-neck round-bottom flask with nitrogen. Add 4-Chloroanisole and anhydrous DCM. Cool to 0°C using an ice/salt bath.
-
Catalyst Addition: Add AlCl3 portion-wise over 20 minutes. Note: Exothermic reaction. Maintain temperature <5°C to prevent demethylation of the methoxy group.
-
Acylation: Add Ethyl Adipoyl Chloride dropwise via a pressure-equalizing addition funnel over 45 minutes. The slow addition favors para-acylation relative to the methoxy group (the stronger director).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Quenching: Pour the reaction mixture slowly onto crushed ice/HCl. Caution: Vigorous HCl gas evolution.
-
Workup: Extract with DCM (3x). Wash organic layer with sat. NaHCO3 (to remove free acid byproducts) and Brine. Dry over MgSO4.[5]
-
Purification: Recrystallize from Ethanol/Hexane to yield white needles.
Protocol 2: PPAR-α Luciferase Reporter Assay
Objective: Quantify the agonist potency (EC50) of the hydrolyzed acid form of Compound A.
-
Cell Culture: Use HEK293T cells transfected with two plasmids:
-
pSG5-PPARα: Expression vector for the human receptor.
-
PPRE-Luc: Luciferase reporter driven by Peroxisome Proliferator Response Element.
-
-
Treatment: Seed cells in 96-well plates. After 24h, treat with Compound A (pre-hydrolyzed with 1N NaOH for 1h to simulate metabolism) at concentrations ranging from 1 nM to 100 µM.
-
Control: Fenofibric Acid (Positive Control), DMSO (Vehicle).
-
-
Measurement: Incubate for 24 hours. Lyse cells and add Luciferin substrate. Measure luminescence using a plate reader.
-
Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine EC50.
SAR Optimization Logic
The following diagram details the decision tree for optimizing Compound A based on assay results.
Caption: Figure 2. Strategic optimization workflow. Decisions are driven by identifying whether the limiting factor is potency (receptor fit) or pharmacokinetics (metabolic stability).
References
-
Friedel-Crafts Acylation Mechanisms: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
PPAR Agonist SAR: Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 43(4), 527-550.
-
Fibrate Pharmacology: Fruchart, J. C., et al. (1998). "Mechanism of action of fibrates on lipid and lipoprotein metabolism." Circulation, 98(19), 2088-2093.
-
Benzosuberone Synthesis: Majumdar, K. C., et al. (2009). "Synthesis of benzosuberones: A review." Current Organic Chemistry, 13(14).
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A Definitive Guide to the Structural Confirmation of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate using 2D NMR
This guide provides an in-depth, experimentally grounded walkthrough for the unambiguous structural confirmation of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate. Moving beyond simple one-dimensional analysis, we will employ a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—specifically COSY, HSQC, and HMBC—to assemble the molecular structure piece by piece. This approach serves as a robust, self-validating system for researchers, scientists, and drug development professionals who require absolute certainty in their molecular characterization.
The Analytical Challenge: Deconstructing the Target Molecule
At first glance, the structure of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate presents several distinct regions, each with its own characteristic NMR signature. A successful structural elucidation hinges on our ability to not only identify these fragments but also to definitively piece them together.
For clarity, we will use the following numbering scheme throughout this guide:
Caption: Numbering scheme for Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate.
Our strategy is to use 2D NMR to establish correlations within and between three key structural fragments:
-
The Ethyl Ester Group: Comprising C1', C2', and the ester oxygen.
-
The Aliphatic Hexanoate Chain: The flexible linker from C2 to C6.
-
The 5-chloro-2-methoxyphenyl Group: The substituted aromatic ring attached to the keto-carbonyl (C6).
The 2D NMR Toolkit: Principles and Applications
While 1D NMR provides a foundational overview of chemical environments, 2D NMR techniques spread this information across a second dimension, revealing interactions and connectivities that resolve spectral overlap and build a complete molecular picture.[1][2][3][4]
-
¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse for identifying proton-proton coupling networks.[5][6] A cross-peak in a COSY spectrum indicates that two protons are scalar (J) coupled, typically over two or three bonds. This is invaluable for tracing out adjacent protons in the aliphatic chain and the aromatic ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C coupling).[6][7][8][9][10] It is the most effective method for assigning protonated carbons, mapping each proton to its specific carbon atom.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton.[7][8][11][12] It detects correlations between protons and carbons over multiple bonds (typically 2-4 bonds), allowing for the connection of different spin systems through non-protonated (quaternary) carbons, like the two carbonyls (C1 and C6) and the substituted aromatic carbons in our target molecule.
A Step-by-Step Guide to Structural Elucidation
By systematically analyzing the data from each experiment, we can assemble the structure with a high degree of confidence.
Step 1: Assembling the Aliphatic Chain and Ethyl Ester with COSY
The COSY spectrum allows us to map out all the ¹H-¹H connectivities. We would expect to see two independent spin systems.
-
Ethyl Ester System: A clear cross-peak will connect the quartet of the ethyl methylene protons (H-1') to the triplet of the methyl protons (H-2'). This immediately confirms the ethyl group.
-
Hexanoate Chain System: A chain of correlations will be observed, starting from the protons at H-2, which are adjacent to the keto-carbonyl, and extending down the chain. We expect to see a cross-peak between H-2 and H-3, another between H-3 and H-4, and a final one between H-4 and H-5. This confirms the four-methylene backbone.
Caption: Key expected ¹H-¹H COSY correlations for structural confirmation.
Step 2: Assigning Protonated Carbons with HSQC
The HSQC spectrum acts as a bridge, definitively linking the proton assignments from Step 1 to their corresponding carbon atoms.[10] Each proton signal will show a cross-peak to only one carbon signal.
-
The quartet at ~4.1 ppm (H-1') will correlate to the carbon at ~61 ppm (C-1').
-
The triplet at ~1.2 ppm (H-2') will correlate to the carbon at ~14 ppm (C-2').
-
The four methylene proton signals of the hexanoate chain (H-2 to H-5) will each correlate to their respective carbons in the aliphatic region of the ¹³C spectrum (~20-40 ppm).
-
The three distinct aromatic protons will each correlate to their specific aromatic carbon (~110-130 ppm).
-
The methoxy protons (~3.9 ppm) will correlate to the methoxy carbon (~56 ppm).
This experiment allows for the confident assignment of all proton-bearing carbons but leaves the five quaternary carbons (C1, C6, C1a, C2a, C5a) unassigned.
Step 3: Connecting the Fragments with HMBC
The HMBC experiment provides the crucial long-range correlations needed to piece the entire puzzle together, primarily by establishing connectivities through the quaternary carbons.[11][13][14]
-
Connecting the Chain to the Carbonyls:
-
The protons at H-2 (adjacent to the keto-carbonyl) will show a strong correlation to the ester carbonyl C1 (a three-bond, ³JCH coupling) and the keto-carbonyl C6 (a two-bond, ²JCH coupling).
-
The protons at H-5 will show a correlation to the ester carbonyl C1 (a two-bond, ²JCH coupling).
-
The ethyl methylene protons H-1' will show a correlation to the ester carbonyl C1 (a three-bond, ³JCH coupling). These correlations definitively establish the ethyl 6-oxohexanoate backbone.
-
-
Connecting the Aromatic Ring to the Keto-Carbonyl:
-
The aromatic proton at H-6a is spatially closest to the keto-carbonyl group. It is expected to show a critical three-bond (³JCH) correlation to the keto-carbonyl carbon C6 . This correlation is the key link between the aliphatic chain and the aromatic ring.
-
-
Confirming Aromatic Substitution and Quaternary Carbons:
-
The aromatic protons will show multiple correlations to the carbons within the ring, including the quaternary carbons. For instance, H-4a should show correlations to C-2a and C-6a .
-
The methoxy protons will show a strong three-bond (³JCH) correlation to the aromatic carbon C-2a , confirming the position of the methoxy group.
-
Caption: Key long-range ¹H-¹³C HMBC correlations for fragment assembly.
Data Synthesis: Predicted Chemical Shift Assignments
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and the key 2D correlations required for their unambiguous assignment. Chemical shifts are estimated based on standard values for similar functional groups.[15][16] Aromatic proton shifts are influenced by the ring current effect.[17]
| Atom # | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Key COSY Correlation(s) | Key HMBC Correlation(s) |
| C1 | ~173 | - | - | - | H-2, H-5, H-1' |
| C2 | ~38 | ~2.9 | t | H-3 | C1, C3, C4, C6 |
| C3 | ~24 | ~1.7 | p | H-2, H-4 | C1, C2, C4, C5 |
| C4 | ~28 | ~1.6 | p | H-3, H-5 | C2, C3, C5, C6 |
| C5 | ~42 | ~2.5 | t | H-4 | C1, C3, C4, C6 |
| C6 | ~200 | - | - | - | H-2, H-4, H-5, H-6a |
| C1a | ~130 | - | - | - | H-3a, H-6a |
| C2a | ~158 | - | - | - | H-3a, H-4a, H-MeO |
| C3a | ~115 | ~7.0 | d | H-4a | C1a, C2a, C4a, C5a |
| C4a | ~130 | ~7.5 | dd | H-3a, H-6a | C2a, C5a, C6a |
| C5a | ~125 | - | - | - | H-3a, H-4a, H-6a |
| C6a | ~128 | ~7.3 | d | H-4a | C1a, C2a, C4a, C5a, C6 |
| -OCH₃ | ~56 | ~3.9 | s | - | C2a |
| C1' | ~61 | ~4.1 | q | H-2' | C1, C2' |
| C2' | ~14 | ~1.2 | t | H-1' | C1, C1' |
Experimental Protocols
To ensure high-quality, reproducible data, the following experimental setup is recommended.
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it effectively solubilizes the compound and has a well-defined residual solvent peak (7.26 ppm for ¹H, 77.16 ppm for ¹³C) that can be used for spectral referencing.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a broadband probe.
-
¹H 1D Spectrum: Acquire with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
-
¹³C {¹H} 1D Spectrum: Acquire with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.
-
gCOSY: Acquire with 8 scans per increment, 256 increments in the F1 dimension, and a spectral width of 12 ppm in both dimensions.
-
gHSQC: Acquire with 16 scans per increment, 256 increments in F1, a ¹H spectral width of 12 ppm, and a ¹³C spectral width of 180 ppm. Optimized for a ¹JCH of 145 Hz.
-
gHMBC: Acquire with 32 scans per increment, 256 increments in F1, a ¹H spectral width of 12 ppm, and a ¹³C spectral width of 220 ppm. The long-range delay should be optimized for a J-coupling of 8 Hz, which is a good compromise for detecting both ²JCH and ³JCH correlations.[10]
Conclusion
The structural confirmation of a molecule like Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate is a task that demands more than simple 1D NMR analysis. The strategic application of a suite of 2D NMR experiments provides an interlocking web of correlations that serves as a self-validating proof of structure. COSY establishes the proton frameworks of the distinct molecular fragments. HSQC maps these protons directly to their attached carbons. Finally, HMBC provides the critical long-range correlations that bridge these fragments across non-protonated centers, confirming the complete molecular skeleton. This combined, multi-technique approach leaves no ambiguity and represents the gold standard for structural elucidation in modern chemical research.
References
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Scribd. 2D NMR Spectros | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy | Chemistry. Available from: [Link].
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University of York. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link].
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ACD/Labs. The advantages of overlaying an HSQC spectrum with an HMBC spectrum. (2026). Available from: [Link].
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Hilaris Publisher. Structural Elucidation of Organic Natural Products By 1D, 2D and Multidimensional-NMR, Spectroscopy. (2020). Available from: [Link].
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Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. (2023). Available from: [Link].
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Repositorio UCHILE. Use of Long-Range CH (nJ n>3) Heteronuclear Multiple Bond Connectivity in the Assignment of the 13C NMR Spectra of Complex Organic Molecules. Available from: [Link].
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Scribd. HSQC and HMBC | PDF | Two Dimensional Nuclear Magnetic Resonance Spectroscopy | Applied And Interdisciplinary Physics. Available from: [Link].
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Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available from: [Link].
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ResearchGate. Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. (2025). Available from: [Link].
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MDPI. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. (2023). Available from: [Link].
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SciELO. Long-range correlations ( n j C,H n > 3 ) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL)-acrylic acid ethyl esters. Available from: [Link].
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ResearchGate. Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... | Download Scientific Diagram. Available from: [Link].
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Wiley. NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Available from: [Link].
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Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025). Available from: [Link].
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A Researcher's Guide to Spectroscopic Data Cross-Referencing for Novel Compounds: The Case of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate
In the landscape of drug discovery and development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor. For researchers and scientists, the synthesis of a novel compound like Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate represents not the end, but the beginning of a critical validation process. This guide provides an in-depth, experience-driven approach to cross-referencing spectroscopic data from multiple techniques to achieve unequivocal structural elucidation. We will use Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate as our central example, demonstrating how a confluence of data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides a self-validating system of structural confirmation.
The Imperative of Multi-Modal Spectroscopic Analysis
Relying on a single spectroscopic technique for structural confirmation is a precarious approach, prone to ambiguity and misinterpretation. A more robust and scientifically sound methodology involves the integration of complementary techniques.[1][2] Each method probes different aspects of a molecule's structure, and their combined data provides a holistic and validated picture.[3] For Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate, this multi-faceted approach is essential to confirm the presence and connectivity of its key functional groups: an aromatic ketone, an ethyl ester, and a chlorinated methoxyphenyl ring.
Experimental Workflow for Structural Elucidation
The logical flow for analyzing a novel compound involves a sequential interpretation of spectroscopic data, where insights from one technique inform the interpretation of the next. This iterative process strengthens the confidence in the final structural assignment.
Figure 1: A typical experimental workflow for the structural elucidation of a novel organic compound, demonstrating the sequential and cross-validating nature of the spectroscopic analyses.
Infrared (IR) Spectroscopy: A First Look at Functional Groups
IR spectroscopy serves as an excellent initial screening tool, providing rapid and definitive information about the presence of key functional groups.[4][5] The primary diagnostic feature in the IR spectrum of Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate would be the strong absorptions in the carbonyl region (1650-1750 cm⁻¹).[4][6][7]
Expected IR Absorptions for Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate:
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |
| Aromatic Ketone (C=O) | ~1680 | Conjugation with the aromatic ring lowers the stretching frequency compared to a saturated ketone.[8] |
| Ester (C=O) | ~1735 | The electron-withdrawing oxygen of the ester group increases the bond strength and thus the stretching frequency. |
| C-O Stretch (Ester) | ~1200-1300 | Characteristic stretching vibration of the ester C-O bond. |
| Aromatic C=C | ~1450-1600 | Multiple bands indicating the presence of the benzene ring. |
| C-H Stretch (Aromatic) | >3000 | Characteristic of sp² hybridized C-H bonds. |
| C-H Stretch (Aliphatic) | <3000 | Characteristic of sp³ hybridized C-H bonds in the hexanoate chain and ethyl group. |
| C-O Stretch (Methoxy) | ~1020-1075 and ~1200-1275 | Asymmetric and symmetric stretching of the aryl ether. |
| C-Cl Stretch | ~600-800 | Indicative of the chloro-substituent on the aromatic ring. |
The presence of two distinct carbonyl peaks would be a critical piece of evidence, strongly suggesting the presence of both the ketone and the ester functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy provides the most detailed information about the carbon and hydrogen framework of a molecule.[9][10] For Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate, both ¹H and ¹³C NMR would be indispensable.
¹H NMR Spectroscopy: Probing the Proton Environments
The ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons.[10]
Predicted ¹H NMR Data for Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Aromatic Protons | 6.9 - 7.8 | Multiplets | 3H | Protons on the substituted benzene ring, with their exact shifts depending on the electronic effects of the chloro, methoxy, and acyl substituents. |
| Methoxy Protons (-OCH₃) | ~3.9 | Singlet | 3H | Protons of the methoxy group, typically appearing as a sharp singlet. |
| Ethyl Ester (-OCH₂CH₃) | ~4.1 | Quartet | 2H | The methylene protons are deshielded by the adjacent oxygen and split by the methyl protons. |
| Ethyl Ester (-OCH₂CH₃) | ~1.2 | Triplet | 3H | The methyl protons are split by the adjacent methylene protons. |
| Methylene α to Ketone (-CH₂COAr) | ~2.9 | Triplet | 2H | Protons adjacent to the ketone carbonyl are deshielded.[11] |
| Methylene α to Ester (-CH₂COOEt) | ~2.3 | Triplet | 2H | Protons adjacent to the ester carbonyl are also deshielded.[12] |
| Other Methylene Protons (-CH₂-) | ~1.4 - 1.8 | Multiplets | 4H | Protons in the middle of the hexanoate chain. |
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[10] Due to the lack of symmetry in Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate, all 15 carbon atoms are expected to be unique.
Predicted ¹³C NMR Data for Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate:
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| Ketone Carbonyl (C=O) | ~195 - 205 | The carbonyl carbon of a ketone is highly deshielded.[11][13] |
| Ester Carbonyl (C=O) | ~170 - 175 | The ester carbonyl carbon is also deshielded but typically appears upfield from a ketone carbonyl.[14] |
| Aromatic Carbons | ~110 - 160 | Six distinct signals are expected for the carbons of the substituted benzene ring. |
| Methoxy Carbon (-OCH₃) | ~55 - 60 | The carbon of the methoxy group. |
| Ethyl Ester (-OCH₂CH₃) | ~60 | The methylene carbon is attached to an oxygen atom. |
| Ethyl Ester (-OCH₂CH₃) | ~14 | The terminal methyl carbon. |
| Methylene α to Ketone (-CH₂COAr) | ~35 - 45 | The carbon adjacent to the ketone carbonyl. |
| Methylene α to Ester (-CH₂COOEt) | ~30 - 40 | The carbon adjacent to the ester carbonyl. |
| Other Methylene Carbons (-CH₂-) | ~20 - 30 | Carbons in the middle of the hexanoate chain. |
The combination of ¹H and ¹³C NMR data allows for the complete assembly of the molecule's carbon-hydrogen framework, confirming the connectivity of the ethyl group, the hexanoate chain, and the substituted aromatic ring.
Mass Spectrometry (MS): The Final Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.[2][15]
For Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate (C₁₅H₁₉ClO₄), the expected exact mass is approximately 300.0972 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 300. An important feature would be the isotopic peak at M+2 with an intensity of about one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.
Plausible Fragmentation Pathways:
The fragmentation of the molecular ion is not random and follows predictable pathways, primarily driven by the stability of the resulting fragments.[16][17]
-
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters.[18][19]
-
Loss of the ethyl group (-CH₂CH₃) from the ester.
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
-
Cleavage of the bond between the ketone carbonyl and the aromatic ring.
-
-
McLafferty Rearrangement: This is a possibility for the ketone if a gamma-hydrogen is present.[15]
By analyzing the masses of the fragment ions, one can piece together the different components of the molecule, further corroborating the structure determined by NMR and IR spectroscopy.
Conclusion: A Symphony of Spectroscopic Evidence
The structural elucidation of a novel compound like Ethyl 6-(5-chloro-2-methoxyphenyl)-6-oxohexanoate is a process of systematic investigation and data integration. No single technique provides the complete picture. Instead, it is the harmonious convergence of evidence from IR, NMR (¹H and ¹³C), and Mass Spectrometry that builds an unshakeable foundation for structural confirmation. This guide has outlined a logical and experience-based workflow for this process. By understanding the strengths and predictive power of each technique, researchers can confidently and accurately characterize the molecules that are the bedrock of advancements in drug development and chemical science. The principles of data cross-referencing and validation are paramount to ensuring the integrity and reproducibility of scientific research.[20][21]
References
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Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]
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TutorChase. How do you identify carbonyl groups using IR spectroscopy? Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
